molecular formula C16H20N6O B1662825 (3R,4S)-Tofacitinib CAS No. 1092578-46-5

(3R,4S)-Tofacitinib

Cat. No.: B1662825
CAS No.: 1092578-46-5
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,4s)-Tofacitinib is a N-acylpiperidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648965
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092578-46-5
Record name Epitofacitinib, (3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITOFACITINIB, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide on the Janus Kinase (JAK) Inhibitor Activity of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tofacitinib is a potent, orally administered inhibitor of the Janus kinase (JAK) family of enzymes, pivotal in the signal transduction of numerous cytokines that drive immune and inflammatory responses.[1][2] It is primarily indicated for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3] Tofacitinib functions by blocking the JAK-STAT signaling pathway, thereby modulating the immune response.[1][4] It is important to note that the pharmacologically active molecule is the (3R,4R)-enantiomer. The (3R,4S)-Tofacitinib stereoisomer is known to be the less active enantiomer of the drug.[5][6] This guide provides a detailed technical overview of the mechanism, inhibitory activity, and relevant experimental protocols associated with the active form of Tofacitinib.

Mechanism of Action: The JAK-STAT Pathway

Janus kinases are intracellular tyrosine kinases that associate with the cytoplasmic domains of type I and type II cytokine receptors.[7][8] The family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are critical for transducing signals from cytokines and growth factors, which regulate processes like hematopoiesis and immune cell function.[1]

The signaling cascade, known as the JAK-STAT pathway, proceeds as follows:

  • Cytokine Binding and JAK Activation: Upon a cytokine binding to its specific receptor, the associated JAKs are brought into close proximity, leading to their auto-phosphorylation and activation.[4][8]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[4]

  • STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once recruited, the STATs are themselves phosphorylated by the activated JAKs.[2]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[2][8]

Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes, primarily inhibiting JAK1 and JAK3.[9] This action prevents the phosphorylation and subsequent activation of STATs, thereby interrupting the signaling cascade and reducing the inflammatory response.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation JAK2->Receptor 3. Phosphorylation STAT_unphos STAT JAK2->STAT_unphos 5. Phosphorylation STAT_unphos->Receptor 4. Docking STAT_phos p-STAT STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer 6. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 7. Translocation & Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition

Diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Quantitative Inhibitory Activity and Selectivity

The inhibitory potency of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific JAK isoform and the assay conditions. Tofacitinib is often described as a pan-JAK inhibitor, though it displays a preference for certain JAKs.[10] It demonstrates potent inhibition of JAK1 and JAK3, with less activity against JAK2 and TYK2.[2][3] This selectivity profile is critical to its therapeutic effect, as different JAKs are paired with different cytokine receptors.

Table 1: In Vitro Enzymatic Inhibition of Tofacitinib

Target Kinase Reported IC50 (nM) Reference(s)
JAK1 15.1 - 112 [10][11][12]
JAK2 1.8 - 80 [10][11][12]
JAK3 0.75 - 34 [5][6][10][12]

| TYK2 | 16 - 34 |[12] |

Table 2: Cellular Inhibitory Activity of Tofacitinib

Cytokine Stimulant Primary JAKs Involved Cellular Readout Reported IC50 (nM) Reference(s)
Interleukin-2 (IL-2) JAK1/JAK3 pSTAT5 31 [10]
Interleukin-6 (IL-6) JAK1/JAK2/TYK2 pSTAT3 73 [10]

| GM-CSF | JAK2 | pSTAT5 | 659 |[10] |

Selectivity_Profile cluster_JAKs JAK Isoforms Tofacitinib Tofacitinib JAK1 JAK1 Tofacitinib->JAK1 Moderate Potency (IC50 ≈ 15-112 nM) JAK2 JAK2 Tofacitinib->JAK2 Moderate Potency (IC50 ≈ 20-77 nM) JAK3 JAK3 Tofacitinib->JAK3 High Potency (IC50 ≈ 1 nM) TYK2 TYK2 Tofacitinib->TYK2 Lower Potency

Logical diagram of Tofacitinib's inhibitory selectivity profile for JAK isoforms.

Detailed Experimental Protocols

The characterization of JAK inhibitors like Tofacitinib relies on robust biochemical and cellular assays.

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.[13][14]

  • Objective: To determine the IC50 value of Tofacitinib against each JAK isoform.

  • Principle: The assay quantifies the amount of ATP converted to ADP during the phosphorylation of a peptide substrate by a recombinant JAK enzyme. The reduction in ADP production in the presence of the inhibitor reflects its potency.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[14]

    • Specific peptide substrate for each kinase.[14]

    • Adenosine triphosphate (ATP).[14]

    • Tofacitinib at a range of serial dilutions.

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).[14]

    • Detection Reagents (e.g., ADP-Glo™ Kinase Assay).[14]

    • 384-well microplates.

  • Procedure:

    • Reagent Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer.

    • Compound Plating: Dispense serially diluted Tofacitinib into the microplate wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Enzyme Incubation: Add the JAK enzyme to the wells containing the inhibitor and pre-incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for compound binding.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14]

    • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[14]

    • Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each Tofacitinib concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep plate Plate Serial Dilutions of Tofacitinib prep->plate incubate Pre-incubate Enzyme with Inhibitor plate->incubate initiate Initiate Reaction with ATP/Substrate Mix incubate->initiate react Incubate at Controlled Temperature initiate->react detect Terminate Reaction & Detect ADP Signal react->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Workflow for a biochemical kinase assay to determine inhibitor IC50.

This cell-based assay assesses the functional consequence of JAK inhibition by measuring the phosphorylation of STAT proteins following cytokine stimulation.[4][14]

  • Objective: To determine the cellular IC50 of Tofacitinib for inhibiting a specific cytokine-driven signaling pathway.

  • Principle: Whole blood or isolated immune cells (e.g., PBMCs) are pre-treated with the inhibitor and then stimulated with a cytokine known to activate a specific JAK/STAT pathway.[10][15] The level of phosphorylated STAT (pSTAT) is then quantified by flow cytometry or Western blot, providing a measure of the inhibitor's efficacy in a biological context.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood.[10]

    • Cell culture medium (e.g., RPMI 1640).

    • Tofacitinib at a range of serial dilutions.

    • Stimulating cytokines (e.g., IL-2, IL-6, IFN-γ).[15]

    • Fixation and permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western blot).[15][16]

    • Fluorochrome-conjugated antibodies specific for pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).[14]

  • Procedure:

    • Cell Preparation: Isolate and prepare PBMCs or use fresh whole blood samples.

    • Inhibitor Treatment: Pre-incubate the cells with various concentrations of Tofacitinib for a set time (e.g., 1 hour).[4][15]

    • Cytokine Stimulation: Add a specific cytokine to the cell suspensions to activate the target JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10][15]

    • Cell Processing:

      • For Flow Cytometry: Stop the stimulation, lyse red blood cells (if using whole blood), and then fix and permeabilize the leukocytes to allow intracellular antibody staining.[15]

      • For Western Blot: Stop the stimulation, wash the cells with cold PBS, and lyse them with a buffer containing phosphatase inhibitors to preserve protein phosphorylation.[16]

    • pSTAT Detection:

      • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against a specific pSTAT protein and cell surface markers to identify cell populations.[14]

      • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT and total STAT (as a loading control).[16]

    • Data Acquisition:

      • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT in the target cell population.[14]

      • Western Blot: Detect the signal using chemiluminescence and quantify band intensities.[4]

  • Data Analysis: Normalize the pSTAT signal to the stimulated control (without inhibitor). Calculate the percent inhibition for each Tofacitinib concentration and plot the results to determine the cellular IC50 value.[16]

Conclusion

Tofacitinib is a well-characterized JAK inhibitor that functions by competitively blocking the ATP-binding site of JAK enzymes, thereby inhibiting the JAK-STAT signaling pathway essential for the action of many pro-inflammatory cytokines.[1][9] While its less active (3R,4S) enantiomer exists, the therapeutic agent's activity is defined by a distinct selectivity profile, with potent inhibition of JAK1 and JAK3 and moderate inhibition of JAK2.[10][12] This activity, quantified through robust biochemical and cellular assays, translates into its clinical efficacy in treating a range of immune-mediated inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of JAK inhibitors in drug development.

References

(3R,4S)-Tofacitinib: A Technical Guide to its Stereochemistry and Functional Implications as a Janus Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune and inflammatory diseases. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides an in-depth analysis of the (3R,4S)-tofacitinib stereoisomer, contrasting it with the active (3R,4R)-enantiomer. We will delve into the functional consequences of this stereochemical difference, detailing its impact on JAK inhibition and the downstream JAK-STAT signaling pathway. This document also provides comprehensive experimental protocols for key in vitro and cell-based assays relevant to the characterization of tofacitinib and other JAK inhibitors, alongside visual representations of the pertinent signaling cascades and experimental workflows.

Introduction: The Critical Role of Stereochemistry

Tofacitinib is chemically known as 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The clinically approved and biologically active form of tofacitinib is the (3R,4R)-enantiomer. The (3R,4S) designation refers to a diastereomer of the active compound. While the (3R,4R) enantiomer is a potent inhibitor of the Janus kinase family, the (3R,4S) stereoisomer is reported to be a less active enantiomer.[1][2] Understanding the stereochemical nuances is paramount for drug development, as seemingly minor changes in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological activity.

This compound: Stereochemistry and Function

The stereochemical configuration of tofacitinib is a critical determinant of its biological activity. The active pharmaceutical ingredient is the (3R,4R)-enantiomer. In contrast, the (3R,4S)-stereoisomer is consistently described as being significantly less active. While specific quantitative data on the JAK inhibitory activity of the (3R,4S) isomer is not widely available in peer-reviewed literature, it is understood that the precise orientation of the methyl group at the C4 position and the methylamino-pyrrolo[2,3-d]pyrimidine group at the C3 position of the piperidine ring in the (3R,4R) configuration is optimal for high-affinity binding to the ATP-binding pocket of JAKs. Any deviation from this specific stereochemistry, as seen in the (3R,4S) isomer, is expected to result in a substantial loss of inhibitory potency.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[3] These intracellular tyrosine kinases are crucial for signal transduction of a wide array of cytokines and growth factors that are pivotal in the pathogenesis of autoimmune diseases. The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.

By binding to the ATP-binding site of JAKs, (3R,4R)-tofacitinib blocks this phosphorylation cascade, thereby preventing the activation of STATs and the subsequent inflammatory gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK1->Receptor JAK1->STAT_inactive Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization DNA Target Gene Promoter STAT_dimer->DNA Nuclear Translocation & Binding Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Figure 1: The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data for the active (3R,4R)-tofacitinib enantiomer.

Table 1: In Vitro Inhibitory Activity of (3R,4R)-Tofacitinib

TargetIC50 (nM)Assay TypeReference
JAK13.2Enzymatic
JAK24.1Enzymatic
JAK31.6Enzymatic
TYK216-34Enzymatic

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Properties of (3R,4R)-Tofacitinib

ParameterValueSpeciesReference
Bioavailability~74%Human
Half-life (t1/2)~3.2 hoursHuman
Time to Peak Plasma Concentration (Tmax)~1 hourHuman
Protein Binding~40%Human
MetabolismPrimarily CYP3A4, with minor contribution from CYP2C19Human
Excretion~70% hepatic metabolism, ~30% renal excretionHuman

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a general procedure for determining the IC50 of a compound against JAK kinases using HTRF technology.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes

  • Biotinylated peptide substrate (e.g., ULight-JAK1 (Tyr1023) peptide)

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., tofacitinib) serially diluted in DMSO

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare the enzyme solution by diluting the recombinant JAK enzyme in assay buffer to the desired concentration. Add 4 µL of the enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare the substrate/ATP mix by diluting the biotinylated peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

  • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mix to each well.

  • Incubate for 60 minutes at room temperature.

  • Prepare the detection mix containing the europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.

  • Stop the reaction and initiate detection by adding 10 µL of the detection mix to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human whole blood or isolated PBMCs

  • RosetteSep™ Human PBMC Isolation Kit (or equivalent)

  • RPMI 1640 medium supplemented with 10% FBS

  • Recombinant human cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1)

  • Test compound (e.g., tofacitinib)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Methanol (ice-cold)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., anti-pSTAT5 (pY694), anti-pSTAT3 (pY705), anti-pSTAT1 (pY701))

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from human whole blood using density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 with 10% FBS and plate in a 96-well U-bottom plate at a density of 1 x 106 cells/well.

  • Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration for 15-30 minutes at 37°C. Include an unstimulated control.

  • Immediately fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.

  • Wash the cells with FACS buffer.

  • Permeabilize the cells by resuspending in ice-cold methanol and incubating for 30 minutes on ice.

  • Wash the cells twice with FACS buffer to remove the methanol.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the cell population of interest (e.g., CD3+ T cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated control and plot against the compound concentration to determine the IC50 value.

Experimental Workflow

The characterization of a JAK inhibitor like tofacitinib typically follows a hierarchical workflow, progressing from initial biochemical screening to more complex cell-based and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Selectivity_Screen Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Screen Determine Potency & Selectivity STAT_Phospho STAT Phosphorylation Assay (e.g., Flow Cytometry, Western Blot) Selectivity_Screen->STAT_Phospho Confirm Cellular Activity Cell_Proliferation Cytokine-Dependent Cell Proliferation Assay STAT_Phospho->Cell_Proliferation Assess Functional Consequences Cytokine_Release Cytokine Release Assay Cell_Proliferation->Cytokine_Release Evaluate Anti-inflammatory Effect PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cytokine_Release->PK_PD Establish In Vivo Profile Efficacy_Model Disease Efficacy Model (e.g., Collagen-Induced Arthritis) PK_PD->Efficacy_Model Evaluate Therapeutic Potential

Figure 2: A typical experimental workflow for the characterization of a JAK inhibitor.

Conclusion

The stereochemistry of tofacitinib is a critical factor governing its potent inhibitory activity against the Janus kinase family. The (3R,4R)-enantiomer is the biologically active form, while the (3R,4S)-diastereomer is significantly less active. This profound difference underscores the importance of stereochemical considerations in drug design and development. The provided experimental protocols offer a robust framework for the in vitro and cell-based characterization of JAK inhibitors, enabling researchers to elucidate their mechanism of action and functional consequences. A thorough understanding of the structure-activity relationship and the downstream signaling pathways is essential for the continued development of novel and more selective immunomodulatory therapies.

References

Discovery and synthesis of (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and synthesis of Tofacitinib.

Introduction to Tofacitinib

Tofacitinib, marketed under the brand name Xeljanz, is an oral small-molecule drug for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It represents a significant advancement in therapy for these conditions as a targeted immunomodulator. Developed by Pfizer, Tofacitinib is the first approved drug in a class known as Janus kinase (JAK) inhibitors.[3][4] Its primary function is to modulate the signaling of cytokines that are critical to the inflammatory response.[5][6]

Note on Stereochemistry: The active pharmaceutical ingredient and the focus of extensive research is the (3R,4R) stereoisomer of Tofacitinib. The (3R,4S) configuration is a less active diastereomer.[7] This guide will focus on the discovery and synthesis of the medically significant (3R,4R)-Tofacitinib.

Discovery and Mechanism of Action

The discovery of Tofacitinib was rooted in the growing understanding of the role of intracellular signaling pathways in the pathogenesis of autoimmune diseases.[5] Researchers identified the Janus kinase (JAK) family of enzymes as a critical hub for cytokine signaling, making them a key therapeutic target.[5][8]

Tofacitinib functions by inhibiting the activity of JAKs.[6][9] The JAK family consists of four intracellular enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[9][10] This inhibition disrupts the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in immunity and inflammation.[9][10]

The process is as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[10]

  • JAK Activation: This binding brings two JAKs into close proximity, causing them to activate each other through phosphorylation.[10]

  • STAT Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the docked STATs.[10]

  • Nuclear Translocation: Phosphorylated STATs form dimers, detach from the receptor, and move into the cell nucleus.[10]

  • Gene Transcription: Inside the nucleus, STAT dimers bind to DNA and regulate the transcription of genes responsible for inflammatory responses.[10]

Tofacitinib competes with adenosine triphosphate (ATP) for the binding site on the JAK enzymes, preventing the phosphorylation and activation of STATs.[10] This blockade effectively downregulates the production of pro-inflammatory mediators.[9][10] By disrupting the signaling of key cytokines like IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21, Tofacitinib reduces the inflammatory response central to autoimmune conditions.[9][10]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Tofacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Dimerization & Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Phosphorylation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Gene Gene Transcription (Inflammatory Response) DNA->Gene 6. Regulation

Tofacitinib inhibits the JAK-STAT signaling pathway.

Synthesis of (3R,4R)-Tofacitinib

The chemical synthesis of Tofacitinib is a multi-step process that requires precise control of stereochemistry to produce the desired (3R,4R) enantiomer. Several synthetic routes have been developed, often starting from commercially available materials.[11][12] A common strategy involves the synthesis of a key chiral piperidine intermediate, which is then coupled with a pyrrolo[2,3-d]pyrimidine core.

A representative synthesis can be summarized in the following key stages:

  • Condensation: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is condensed with a racemic cis-piperidine derivative, such as (1-benzyl-4-methylpiperidin-3-yl)methylamine.

  • Hydrogenation: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation.

  • Resolution: The resulting racemic amine is resolved using a chiral acid (e.g., 2,3-dibenzoyl-D-tartaric acid) to isolate the desired (3R,4R) enantiomer.

  • N-acylation: The chiral amine is acylated with a cyanoacetic acid derivative to form the final Tofacitinib free base.

  • Salt Formation: The free base is treated with citric acid to form the stable and pharmaceutically acceptable Tofacitinib citrate salt.[11]

Tofacitinib_Synthesis General Synthetic Workflow for Tofacitinib Start1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Condensation 1. Condensation Start1->Condensation Start2 cis-(1-benzyl-4-methylpiperidin -3-yl)methylamine (racemate) Start2->Condensation Intermediate1 Condensed Intermediate (racemate) Condensation->Intermediate1 Hydrogenation 2. Hydrogenation (Debenzylation) Intermediate1->Hydrogenation Intermediate2 Racemic Amine Intermediate Hydrogenation->Intermediate2 Resolution 3. Chiral Resolution (e.g., D-tartaric acid deriv.) Intermediate2->Resolution Intermediate3 (3R,4R)-Amine Intermediate Resolution->Intermediate3 Acylation 4. N-Acylation (Cyanoacetic acid deriv.) Intermediate3->Acylation TofacitinibBase (3R,4R)-Tofacitinib (Free Base) Acylation->TofacitinibBase Salification 5. Salification (Citric Acid) TofacitinibBase->Salification FinalProduct Tofacitinib Citrate Salification->FinalProduct

References

Pharmacological Profile of (3R,4S)-Tofacitinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a pivotal small molecule inhibitor of the Janus kinase (JAK) family, is a well-established therapeutic agent for various autoimmune diseases. The molecule possesses two chiral centers, leading to four possible stereoisomers. The pharmacologically active and approved form of the drug is the (3R,4R)-enantiomer. This technical guide focuses on the pharmacological profile of the (3R,4S)-Tofacitinib stereoisomer. While public domain data for this specific isomer is limited, this document compiles the available information and provides a comparative analysis with the extensively characterized, active (3R,4R)-Tofacitinib to offer a comprehensive understanding of its pharmacological properties.

It is crucial to note that while some commercial suppliers list this compound as a potent JAK3 inhibitor with a half-maximal inhibitory concentration (IC50) of 1 nM, this value is identical to that of the highly active (3R,4R)-enantiomer.[1][2][3] Scientific literature suggests that the stereochemical configuration at the 3 and 4 positions of the piperidine ring is critical for potent functional activity. A study that synthesized all four stereoisomers of tofacitinib found that only the (3R,4R)-isomer was capable of blocking STAT5 phosphorylation, a downstream event of JAK3 signaling.[4][5] The same study indicated that the (3R,4S) and (3S,4R) isomers retained some binding affinity for JAK3 and JAK2, as well as for other selected kinases, albeit with significantly reduced functional inhibition.[5]

This guide will therefore present the known, albeit limited, information on this compound and leverage the comprehensive data of (3R,4R)-Tofacitinib for a detailed comparative analysis of its expected pharmacological profile.

Pharmacological Profile of Tofacitinib Stereoisomers

This compound: A Less Active Stereoisomer

As established, this compound is considered a significantly less active stereoisomer of Tofacitinib. While it may retain some binding affinity to JAKs, its ability to translate this binding into functional inhibition of the JAK-STAT signaling pathway is markedly diminished compared to the (3R,4R)-enantiomer. The discrepancy in the reported high potency from vendor data and the lack of functional activity in scientific studies highlights the importance of relying on peer-reviewed literature for accurate pharmacological characterization.

(3R,4R)-Tofacitinib: The Active Pharmaceutical Ingredient

The active pharmaceutical ingredient, (3R,4R)-Tofacitinib, is a potent inhibitor of the Janus kinase family, with a primary mechanism of action centered on the inhibition of JAK1 and JAK3.[6] This inhibition disrupts the signaling of a wide array of cytokines crucial to the inflammatory and immune responses, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons (IFNs).[7]

Quantitative Data: Kinase Inhibition Profile of (3R,4R)-Tofacitinib

The following tables summarize the inhibitory activity of the active (3R,4R)-Tofacitinib against the JAK family kinases and a broader panel of kinases. This data serves as a comparative reference for the expected, though not fully characterized, profile of this compound.

Table 1: (3R,4R)-Tofacitinib Inhibitory Potency against JAK Family Kinases

KinaseIC50 (nM) - Enzymatic AssayCellular Assay Potency
JAK11 - 112High
JAK220 - 134Moderate
JAK31 - 2High
TYK234 - 416Low

Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.[6][7]

Table 2: Selectivity of (3R,4R)-Tofacitinib against a Panel of Other Kinases

Due to the high degree of homology in the ATP-binding site across the human kinome, the selectivity of kinase inhibitors is a critical aspect of their pharmacological profile. (3R,4R)-Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While the (3R,4S) isomer may exhibit a different selectivity profile, it is expected to be a significantly weaker inhibitor overall.

Signaling Pathway

The primary signaling cascade inhibited by Tofacitinib is the JAK-STAT pathway. The following diagram illustrates the mechanism of action.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 JAK1->JAK3 Phosphorylation STATa STAT JAK1->STATa 3. Phosphorylation JAK3->JAK1 STATb STAT JAK3->STATb 3. Phosphorylation pSTATa pSTAT pSTATb pSTAT STAT_dimer STAT Dimer pSTATa->STAT_dimer pSTATb->STAT_dimer DNA DNA STAT_dimer->DNA 4. Nuclear Translocation and DNA Binding Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 5. Regulation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Pre_incubation 3. Pre-incubation with This compound Serum_Starvation->Pre_incubation Cytokine_Stimulation 4. Cytokine Stimulation Pre_incubation->Cytokine_Stimulation Cell_Lysis 5. Cell Lysis Cytokine_Stimulation->Cell_Lysis Western_Blot 6. Western Blot (p-STAT & Total STAT) Cell_Lysis->Western_Blot Quantification 7. Quantification Western_Blot->Quantification IC50_Determination 8. IC50 Determination Quantification->IC50_Determination

References

(3R,4S)-Tofacitinib: A Comprehensive Technical Guide to a Key Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. As with any pharmaceutical compound, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. (3R,4S)-Tofacitinib is a significant process-related impurity of tofacitinib, being a diastereomer of the active (3R,4R)-enantiomer. The presence and quantity of this impurity must be carefully controlled to meet stringent regulatory standards and ensure patient safety. This technical guide provides an in-depth overview of this compound, including its identification, quantification, and the regulatory landscape governing its limits.

This compound is chemically designated as 3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile and has the CAS number 1092578-46-5. As a stereoisomer of the active molecule, its pharmacological and toxicological profile may differ, necessitating strict control in the final drug product.

Regulatory Framework and Acceptance Criteria

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities. While specific pharmacopeial monographs for tofacitinib may provide explicit limits for known impurities, the ICH guidelines offer a general framework. For stereoisomeric impurities, regulatory bodies like the FDA and EMA require their levels to be controlled and justified.

Table 1: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Analytical Methodologies for Identification and Quantification

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for the separation and quantification of tofacitinib and its impurities, including this compound. Chiral chromatography is often employed to resolve the different stereoisomers.

Experimental Protocol: Chiral RP-HPLC Method for Tofacitinib and its Stereoisomers

This protocol is a representative method based on published literature for the analysis of tofacitinib and its stereoisomeric impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chiral stationary phase column (e.g., CHIRALPAK IH, Chiralpak AS-H).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (or other suitable buffer salts)

  • Water (HPLC grade)

  • This compound reference standard

  • Tofacitinib citrate reference standard

3. Chromatographic Conditions:

  • Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of ammonium acetate buffer (e.g., 5 mM, pH 8.0) and acetonitrile.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by serial dilution to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the tofacitinib drug substance or product in the diluent to a known concentration.

5. Analysis:

  • Inject the diluent (blank), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peaks corresponding to tofacitinib and this compound by comparing their retention times with those of the reference standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Table 2: Typical Analytical Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.03 - 0.04 µg/mL
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL
Accuracy (% Recovery)86 - 100%
Precision (%RSD)< 2.0%

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light.

Experimental Protocol: Forced Degradation of Tofacitinib

1. Acid Hydrolysis:

  • Dissolve tofacitinib in 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours).

  • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve tofacitinib in 0.1 N NaOH and heat at 80°C for a specified period (e.g., 24 hours).

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve tofacitinib in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution for HPLC analysis.

4. Thermal Degradation:

  • Keep the solid tofacitinib drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

  • Dissolve the stressed sample in a suitable diluent for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid tofacitinib drug substance to UV light (e.g., 254 nm) and visible light for a defined period.

  • Dissolve the stressed sample in a suitable diluent for HPLC analysis.

Table 3: Representative Results of Forced Degradation Studies

Stress Condition% Degradation of Tofacitinib% this compound FormedMajor Degradants
0.1 N HCl, 80°C, 24h~15%Not typically formedHydrolysis products
0.1 N NaOH, 80°C, 24h~25%Not typically formedHydrolysis products
3% H₂O₂, RT, 24h~10%Not typically formedOxidation products
Dry Heat, 105°C, 48h~5%Not typically formedThermolytic products
Photolytic~2%Not typically formedPhotolytic products

Note: this compound is primarily a process-related impurity and is not typically formed in significant amounts during forced degradation studies. The major degradants are usually products of hydrolysis, oxidation, or other chemical transformations of the tofacitinib molecule.

Signaling Pathway and Experimental Workflows

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Tofacitinib Tofacitinib JAK->Tofacitinib pSTAT p-STAT (Phosphorylated) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Regulation Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow: Impurity Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a drug substance.

Impurity_Workflow Sample Tofacitinib Drug Substance Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC Chiral HPLC Analysis Preparation->HPLC Detection UV/PDA Detection HPLC->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (vs. Reference Standard) Data_Analysis->Quantification Report Report (% this compound) Quantification->Report

Caption: A streamlined workflow for the analysis of this compound impurity.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. This compound, a diastereomeric impurity of tofacitinib, must be carefully monitored to ensure the safety and efficacy of the final drug product. This technical guide has provided an overview of the regulatory context, analytical methodologies for identification and quantification, and the importance of forced degradation studies. The implementation of robust analytical methods and a thorough understanding of the impurity profile are essential for the successful development and commercialization of tofacitinib.

(3R,4S)-Tofacitinib: A Deep Dive into its Biological Activity and Stereoselective Inhibition of the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, a potent Janus kinase (JAK) inhibitor, has emerged as a critical therapeutic agent in the management of autoimmune diseases, most notably rheumatoid arthritis. As a small molecule inhibitor, its efficacy is intrinsically linked to its specific interaction with the ATP-binding pocket of JAKs, thereby modulating the downstream signaling of various cytokines implicated in inflammatory processes. The stereochemistry of the tofacitinib molecule is paramount to its biological activity. The clinically approved and active form is the (3R,4R)-enantiomer. This technical guide provides an in-depth examination of the biological activity of one of its diastereomers, (3R,4S)-Tofacitinib, offering a comparative perspective on its inhibitory potential and shedding light on the structural nuances that govern its interaction with the JAK family of kinases.

Stereoisomerism and Biological Activity

Tofacitinib possesses two chiral centers, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The biological activity of Tofacitinib is highly stereoselective, with the (3R,4R)-enantiomer being the pharmacologically active agent.[1][2] The other stereoisomers, including the (3R,4S) diastereomer, are generally considered to be less active.[3] This stereospecificity highlights the precise three-dimensional arrangement required for optimal binding and inhibition of the target kinases.

While generally categorized as less active, some evidence suggests that this compound exhibits potent inhibitory activity against JAK3, with a reported IC50 of 1 nM.[3] This finding, however, presents a point of contradiction with its general classification and underscores the need for a comprehensive evaluation of its activity across the entire JAK family to fully understand its biological profile.

Quantitative Analysis of JAK Inhibition

A comparative analysis of the inhibitory activity of Tofacitinib stereoisomers against the four members of the Janus kinase family—JAK1, JAK2, JAK3, and TYK2—is essential for a complete understanding of their structure-activity relationship. The following table summarizes the available quantitative data for the active (3R,4R)-Tofacitinib and its less active (3R,4S) and (3S,4S) stereoisomers.

CompoundTarget KinaseIC50 (nM)Assay Type
(3R,4R)-Tofacitinib JAK11 - 112Enzyme Assay
JAK220 - 134Enzyme Assay
JAK31 - 2Enzyme Assay
TYK234 - 416Enzyme Assay
This compound JAK31Not Specified
(3S,4S)-Tofacitinib JAK343Enzyme Assay
T-cell Proliferation580Cellular Assay

Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.

The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors that drive immune cell activation and inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Phosphorylation JAK1->JAK2 2. Activation (Phosphorylation) JAK1->STAT1 5. Phosphorylation JAK2->Receptor JAK2->STAT2 STAT1->STAT2 6. Dimerization STAT_dimer pSTAT pSTAT Tofacitinib This compound Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 DNA DNA Transcription Gene Transcription DNA->Transcription 8. Binding STAT_dimer->DNA 7. Nuclear Translocation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Tofacitinib stereoisomers against JAK family kinases.

1. Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Tofacitinib stereoisomers (dissolved in DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.

  • 384-well white microplates.

2. Procedure:

  • Prepare serial dilutions of the Tofacitinib stereoisomers in assay buffer.

  • In a 384-well plate, add the kinase, the peptide substrate, and the Tofacitinib compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of Tofacitinib stereoisomers on cytokine-induced STAT phosphorylation in a cellular context.

1. Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-γ for JAK1/2).

  • Tofacitinib stereoisomers (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against phosphorylated STATs (pSTATs) (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

2. Procedure:

  • Culture the cells to the desired density.

  • Pre-incubate the cells with various concentrations of the Tofacitinib stereoisomers for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately stop the stimulation by adding ice-cold PBS.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

  • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular STAT Phosphorylation Assay A1 Prepare Kinase Reaction Mix (JAK Enzyme, Substrate, Buffer) A2 Add Tofacitinib Stereoisomers (Serial Dilutions) A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Incubate A3->A4 A5 Measure Kinase Activity (e.g., Luminescence) A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Cells (e.g., PBMCs) B2 Pre-incubate with Tofacitinib Stereoisomers B1->B2 B3 Stimulate with Cytokine B2->B3 B4 Fix and Permeabilize Cells B3->B4 B5 Stain with Anti-pSTAT Antibodies B4->B5 B6 Analyze by Flow Cytometry B5->B6 B7 Calculate IC50 B6->B7

References

A Comprehensive Technical Guide to the (3R,4S)-Diastereomer of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent, orally bioavailable Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The therapeutically active agent, marketed as Xeljanz®, is the citrate salt of the (3R,4R)-stereoisomer.[2][3] Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a critical cascade in the transduction of signals for numerous cytokines and growth factors involved in inflammation and immune response.[1][4]

The synthesis of tofacitinib is challenging due to the presence of two chiral centers at the C3 and C4 positions of the piperidine ring, leading to the possible formation of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The pharmacological activity and safety profile of a drug can be significantly influenced by its stereochemistry. While the (3R,4R) isomer is the active pharmaceutical ingredient, its stereoisomers are considered process-related impurities that must be monitored and controlled.

This technical guide provides an in-depth analysis of the (3R,4S)-diastereomer of tofacitinib. It is important to clarify a potential point of confusion: the enantiomer of (3R,4R)-tofacitinib is the (3S,4S) isomer. The (3R,4S) and (3S,4R) isomers are diastereomers of tofacitinib. This document will focus on the (3R,4S)-diastereomer, with comparative data for other isomers where available.

Stereochemical Relationships

The four stereoisomers of tofacitinib exist as two pairs of enantiomers. Understanding their relationship is crucial for both synthesis and analysis.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 3R,4R (3R,4R)-Tofacitinib (Active Drug) 3S,4S (3S,4S)-Tofacitinib (Enantiomer/Impurity) 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-Tofacitinib (Diastereomer) 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-Tofacitinib (Diastereomer) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Figure 1. Stereoisomeric relationships of Tofacitinib.

Synthesis and Chiral Separation

The stereoselective synthesis of the (3R,4R)-piperidine core of tofacitinib is a primary focus of its manufacturing process.[5] Most synthetic routes produce a mixture of stereoisomers, necessitating a final chiral resolution or separation step to isolate the desired (3R,4R) enantiomer and control the levels of diastereomeric impurities like this compound.[5]

Methods for separating all four optical isomers have been developed, primarily relying on chiral High-Performance Liquid Chromatography (HPLC).[6] These analytical methods are essential for quality control in pharmaceutical manufacturing to quantify the levels of the (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereoisomers.[6][7]

Biological Activity and Pharmacology

The pharmacological activity of tofacitinib is highly dependent on its stereochemistry. The (3R,4R) isomer is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[8] The other stereoisomers are generally considered to be significantly less active.

Mechanism of Action: JAK-STAT Pathway Inhibition

Tofacitinib exerts its therapeutic effect by blocking the ATP-binding site of Janus kinases, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This interruption of the JAK-STAT pathway reduces the expression of pro-inflammatory genes, thereby modulating the immune response.[9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene Gene Transcription (Inflammation) DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibition

Figure 2. JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
In Vitro Inhibitory Activity of Stereoisomers

Quantitative data on the inhibitory activity of the (3R,4S)-diastereomer is limited in publicly available literature. However, data for the (3S,4S)-enantiomer and the active (3R,4R)-tofacitinib provide a basis for understanding the stereoselectivity of JAK inhibition. It is reported that the (3R,4S) isomer is a less active enantiomer (sic) of Tofacitinib.[10]

StereoisomerTargetAssay TypeIC₅₀ (nM)Reference
(3R,4R)-Tofacitinib JAK1Enzyme Assay1 - 112[8]
JAK2Enzyme Assay20 - 134[8]
JAK3Enzyme Assay1 - 2[8]
This compound JAK3Enzyme Assay1[10]
(3S,4S)-Tofacitinib JAK3Enzyme Assay43[11]
IL-2 dependent T-cell proliferationCellular Assay580[11]

Note: There is a discrepancy in the literature regarding the activity of the (3R,4S) isomer, with one source reporting high potency against JAK3.[10] This may be an error in nomenclature, and it is generally accepted that stereoisomers other than (3R,4R) are significantly less active.

Toxicology and Pharmacokinetics

Toxicology

There is no specific toxicological data available for the (3R,4S)-diastereomer of tofacitinib in the public domain. As an impurity, its levels in the final drug product are strictly controlled. The general toxicology of (3R,4R)-tofacitinib is well-characterized, with common adverse effects including upper respiratory tract infections, headache, and diarrhea.[2][12] More serious risks include serious infections, malignancies, and thrombosis.[12]

Pharmacokinetics

Specific pharmacokinetic data for the (3R,4S)-diastereomer has not been published. For the active drug, (3R,4R)-tofacitinib, it is rapidly absorbed with an oral bioavailability of 74% and a half-life of approximately 3 hours.[2][13] Metabolism is primarily hepatic, mediated by CYP3A4 and to a lesser extent by CYP2C19.[14][15] Approximately 70% of clearance is through hepatic metabolism, with the remaining 30% via renal excretion.[13][14]

Experimental Protocols

Detailed and validated experimental protocols are essential for the identification, separation, and characterization of tofacitinib stereoisomers.

Protocol 1: Chiral Separation by Normal-Phase HPLC

This protocol describes a method for the complete separation of tofacitinib and its three other optical isomers.[6]

G cluster_workflow NP-HPLC Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection (Chiralpak AS-H Column) A->B C Isocratic Elution B->C D UV Detection (290 nm) C->D E Data Analysis (Quantify Isomers) D->E

Figure 3. Workflow for chiral separation of Tofacitinib isomers by NP-HPLC.
  • Objective: To separate and quantify the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) stereoisomers of tofacitinib.

  • Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AS-H (250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of hexane, ethanol, methanol, and 2-aminoethanol in a ratio of 70:20:10:0.2 (v/v/v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.[6]

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution containing all four stereoisomers and a test solution of the sample to be analyzed in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention times and resolution of each isomer.

    • Inject the test solution.

    • Identify and quantify the (3R,4S)-diastereomer and other isomers in the sample by comparing their retention times and peak areas to the standard. The method demonstrates linearity for the (3R,4S)-diastereoisomer in the range of 0.6–12 µg/mL.[6]

Protocol 2: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK isoform.[16]

G cluster_workflow Kinase Assay Workflow A Prepare Reaction Mix (JAK Enzyme, Substrate, ATP) B Add Test Compound (e.g., this compound) A->B C Incubate (Room Temperature, 1 hr) B->C D Stop Reaction & Add ADP Detection Reagent C->D E Measure Luminescence (Calculate IC₅₀) D->E

References

Methodological & Application

Application Notes and Protocols for (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of (3R,4S)-Tofacitinib, a diastereomer of the potent Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family, with selectivity for JAK1 and JAK3 over JAK2. It is approved for the treatment of various autoimmune diseases. Tofacitinib has two chiral centers, leading to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The clinically approved and biologically active form is the (3R,4R)-enantiomer. The (3R,4S)-diastereomer is considered to be a less active isomer and is often synthesized as a reference standard for impurity profiling in the manufacturing of Tofacitinib.

This document outlines the experimental procedures for the synthesis of this compound, along with protocols for its biological characterization to assess its inhibitory activity against JAK kinases and its effect on the JAK-STAT signaling pathway.

Synthesis of this compound

The synthesis of the (3R,4S)-diastereomer of Tofacitinib can be achieved through a multi-step process starting from 3-amino-4-methylpyridine. The following protocol is adapted from methodologies described in the patent literature for the synthesis of Tofacitinib diastereomers[1].

Protocol: Synthesis of this compound

Step 1: Synthesis of 1-benzyl-4-methyl-3-aminopiperidine (trans isomer)

  • Quaternization: To a solution of 3-amino-4-methylpyridine in a suitable solvent such as dichloromethane, add benzyl bromide dropwise at room temperature. Stir the reaction mixture for 12 hours. The resulting pyridinium salt will precipitate and can be collected by filtration.

  • Reduction: The pyridinium salt is then reduced using a reducing agent like sodium borohydride in a solvent such as methanol. This reduction of the pyridine ring yields a mixture of cis and trans isomers of 1-benzyl-4-methyl-3-aminopiperidine.

  • Isomer Separation: The trans isomer is separated from the cis isomer through fractional crystallization or column chromatography.

Step 2: Methylation of the 3-amino group

  • The separated trans-1-benzyl-4-methyl-3-aminopiperidine is subjected to reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride or formic acid) to introduce a methyl group to the amino functionality, yielding trans-1-benzyl-N,4-dimethylpiperidin-3-amine.

Step 3: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The trans-1-benzyl-N,4-dimethylpiperidin-3-amine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to drive it to completion.

Step 4: Debenzylation

  • The benzyl protecting group is removed from the piperidine nitrogen. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Step 5: Acylation with Ethyl Cyanoacetate

  • The debenzylated intermediate is acylated with ethyl cyanoacetate in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like ethanol. The reaction is stirred at a slightly elevated temperature (e.g., 40-45°C) for approximately 12 hours[1]. The product, this compound, can then be isolated and purified by crystallization or chromatography.

Biological Evaluation of this compound

The primary biological target of Tofacitinib is the Janus kinase family. The following protocols describe how to assess the inhibitory activity of the (3R,4S)-diastereomer.

In Vitro JAK Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Protocol: In Vitro Kinase Assay

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, and JAK3 enzymes.

    • ATP.

    • A suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound and (3R,4R)-Tofacitinib (as a positive control) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of this compound and (3R,4R)-Tofacitinib in DMSO. A typical concentration range would be from 1 nM to 100 µM.

    • In a 384-well plate, add the kinase buffer, the respective JAK enzyme, and the peptide substrate.

    • Add the diluted compounds to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of STAT Phosphorylation

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context, which is a downstream event of JAK activation.

Protocol: Inhibition of STAT Phosphorylation in Human PBMCs

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs).

    • RPMI-1640 medium supplemented with 10% FBS.

    • A cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, or GM-CSF for JAK2).

    • This compound and (3R,4R)-Tofacitinib dissolved in DMSO.

    • Fixation and permeabilization buffers for flow cytometry.

    • Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound or (3R,4R)-Tofacitinib for 1-2 hours.

    • Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) at 37°C.

    • Immediately fix the cells to preserve the phosphorylation state of the proteins.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percentage inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated control.

    • Determine the cellular IC50 value by plotting the percentage inhibition against the compound concentration.

Data Presentation

The inhibitory activity of Tofacitinib is highly dependent on its stereochemistry. The (3R,4R)-enantiomer is the potent inhibitor of JAK kinases. While specific IC50 values for the (3R,4S)-diastereomer are not widely available in peer-reviewed literature, it is consistently referred to as a "less active" or "inactive" isomer. For comparative purposes, the table below summarizes the reported IC50 values for the active (3R,4R)-Tofacitinib against JAK1, JAK2, and JAK3.

CompoundTarget KinaseIC50 (nM)Reference
(3R,4R)-TofacitinibJAK1112[2]
(3R,4R)-TofacitinibJAK220[2]
(3R,4R)-TofacitinibJAK31[2][3]
This compoundJAK1, JAK2, JAK3Not reported-

Note: The IC50 values for (3R,4R)-Tofacitinib can vary between different studies and assay conditions.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor 3. Receptor Phosphorylation JAK2->Receptor STAT_dimer STAT Dimer STAT1->STAT_dimer 5. STAT Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Tofacitinib This compound (Inactive) Tofacitinib->JAK1 Inhibition (weak/none) Tofacitinib->JAK2 Gene Gene Transcription DNA->Gene 7. Gene Expression Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - JAK Enzymes - Substrate - ATP - Assay Buffer start->prepare_reagents prepare_compounds Prepare Serial Dilutions of This compound and Controls start->prepare_compounds assay_setup Set up Assay Plate: Add enzymes, substrate, and compounds prepare_reagents->assay_setup prepare_compounds->assay_setup initiate_reaction Initiate Reaction with ATP assay_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Detect ADP Production incubation->stop_reaction data_analysis Data Analysis: Calculate % Inhibition and IC50 stop_reaction->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Administration of (3R,4R)-Tofacitinib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The active enantiomer of Tofacitinib is the (3R,4R)-isomer. This document provides detailed application notes and protocols for the in vivo administration of (3R,4R)-Tofacitinib in various mouse models of inflammatory and autoimmune diseases.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, by competing with ATP for its binding site in the catalytic domain of the kinase.[1] This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immunity.[1] Tofacitinib's blockade of JAK activity prevents STAT phosphorylation, thereby downregulating the expression of pro-inflammatory genes.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f1 Binding JAK1 JAK1 Receptor:f2->JAK1 Activation JAK3 JAK3 Receptor:f2->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Inflammatory Gene Transcription pSTAT_dimer->Gene_Transcription Nuclear Translocation & Regulation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: Mechanism of (3R,4R)-Tofacitinib action on the JAK-STAT pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the in vivo administration of (3R,4R)-Tofacitinib in mice are provided below.

Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used for studying rheumatoid arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • (3R,4R)-Tofacitinib

  • Vehicle (e.g., 0.5% methylcellulose/0.025% Tween-20 solution)[2]

Procedure:

  • Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[3]

  • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.[3]

  • Treatment Administration: Begin administration of (3R,4R)-Tofacitinib or vehicle upon the onset of arthritis (typically around day 21-28). Administration can be performed daily via oral gavage.[3]

  • Efficacy Assessment:

    • Arthritis Score: Score each paw based on the severity of inflammation (e.g., on a scale of 0-4), with a maximum score of 16 per mouse.[3]

    • Paw Volume: Measure paw volume using a plethysmometer.[3]

    • Body Weight: Monitor body weight as an indicator of general health.[3]

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and harvest paws and joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.[3]

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Onset of Arthritis: Begin Tofacitinib/Vehicle Administration (Oral Gavage) Day21->Treatment Monitoring Daily/Weekly Monitoring: - Arthritis Score - Paw Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Blood Collection (Cytokines) - Tissue Harvest (Histopathology) Monitoring->Endpoint

Caption: Experimental workflow for a Collagen-Induced Arthritis (CIA) mouse model.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to study inflammatory bowel disease.

Materials:

  • Dextran Sulfate Sodium (DSS), colitis grade (MW: 36,000-50,000)

  • Sterile, autoclaved drinking water

  • (3R,4R)-Tofacitinib

  • Vehicle for oral gavage or sterile drinking water for administration in drinking water

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 2-5% (w/v) DSS solution in sterile drinking water and provide it to the mice as their sole source of drinking water for 5-7 days to induce acute colitis.[4]

  • Tofacitinib Administration:

    • Oral Gavage: Prepare a suspension of Tofacitinib in the chosen vehicle. Administer once or twice daily.[4]

    • In Drinking Water: Dissolve Tofacitinib citrate in sterile drinking water to the target concentration. Provide this as the sole source of drinking water, preparing a fresh solution every 2-3 days.[4]

  • Monitoring: Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Termination and Analysis: At the end of the study, euthanize the mice and collect colonic tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels.[4]

Data Presentation

Pharmacokinetic Data of Tofacitinib in Mice
ParameterValueMouse StrainAdministrationReference
Oral Bioavailability 57%BALB/cOral[5]
Elimination Half-life ~3 hoursNot SpecifiedOral[3]
AUC0-24h (15 mg/kg/day) 2380 ng/ml·HBALB/cOral Gavage[3]
AUC0-24h (22.5 mg/kg/day) 5074 ng/ml·HBALB/cOral Gavage[3]
AUC0-24h (30 mg/kg/day) 5156 ng/ml·HBALB/cOral Gavage[3]
Efficacy Data of Tofacitinib in Mouse Models
Mouse ModelTofacitinib DoseKey FindingsReference
Collagen-Induced Arthritis 30 mg/kg/day (oral)Significantly prevented the increase in paw thickness.[6]
Collagen-Induced Arthritis 15 mg/kg/day (oral, at 5:00)Arthritis-suppressing effect equivalent to 30 mg/kg/day administered twice daily.[2]
ConA-Induced Hepatitis 5, 10, 15 mg/kg/day (gavage)Dose-dependently ameliorated liver injury; decreased serum ALT and AST.[7]
ConA-Induced Hepatitis 10 mg/kg/day (gavage)Increased Treg cells and decreased Th17 cells.[7]
Experimental Autoimmune Uveitis 25 mg/kg/day (gavage or IP)Significantly inhibited the development of EAU.[5]
Tuberculosis 30 mg/kg/day (oral gavage, adjunct)Achieved M. tb clearance after 16 weeks of therapy in BALB/c mice.[3]

Disclaimer: The information provided is for research purposes only. The optimal dose, timing, and route of administration may require empirical determination for each specific experimental setup. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Application Notes and Protocols for the Analytical Detection of (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, chemically known as (3R,4S)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, is a potent Janus kinase (JAK) inhibitor.[1] It is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis.[2][3] The precise and accurate quantification of Tofacitinib in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical detection of Tofacitinib using modern chromatographic techniques.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAKs), which are intracellular tyrosine kinases that play a crucial role in the signaling pathway of numerous cytokines and growth factors.[4][5] This pathway, known as the JAK-STAT signaling pathway, is integral to immune cell activation, proliferation, and differentiation. By blocking JAKs, particularly JAK1 and JAK3, Tofacitinib disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.[4][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 4. STAT Recruitment JAK1->JAK2 2. Activation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer pSTAT2->Dimer Gene Gene Transcription Dimer->Gene 6. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition HPLC_Workflow Start Start SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep StandardPrep Standard Preparation Start->StandardPrep HPLC HPLC System (Column, Mobile Phase, etc.) SamplePrep->HPLC StandardPrep->HPLC Injection Inject Sample/Standard HPLC->Injection Detection UV Detection (215 nm) Injection->Detection Data Data Acquisition & Analysis Detection->Data End End Data->End UPLC_MSMS_Workflow Start Start PlasmaSample Plasma Sample Collection Start->PlasmaSample Spiking Spike with Internal Standard PlasmaSample->Spiking LLE Liquid-Liquid Extraction (MTBE) Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS System Reconstitution->UPLC_MSMS Injection Inject Sample UPLC_MSMS->Injection Data Data Acquisition & Quantification Injection->Data End End Data->End

References

Application Notes and Protocols for Studying JAK Signaling with (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-Tofacitinib, an enantiomer of the potent Janus kinase (JAK) inhibitor Tofacitinib, serves as a crucial tool for investigating the intricate roles of JAK signaling in cellular processes. The JAK-STAT signaling pathway is a primary cascade for a multitude of cytokines and growth factors, playing a central role in immunity, inflammation, hematopoiesis, and oncology. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. This compound, by competitively binding to the ATP-binding site of JAKs, effectively blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream transcriptional activities.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a selective chemical probe to dissect JAK signaling pathways.

Mechanism of Action

Tofacitinib is recognized as a pan-JAK inhibitor, though it exhibits functional selectivity. It primarily targets JAK1 and JAK3, with moderate activity against JAK2 and lower potency towards TYK2.[2][4] The binding of a cytokine to its receptor induces the dimerization of receptor-associated JAKs, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1][2][3] this compound intervenes at the level of JAK activation, thereby preventing these downstream signaling events.

Data Presentation

The inhibitory activity of Tofacitinib against various JAK isoforms has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

JAK IsoformIC50 (nM) - Enzyme AssayIC50 (nM) - Cellular AssayKey Signaling Pathways
JAK1 1.7 - 112Varies by cell type and cytokineIFN-α, IFN-β, IFN-γ, IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21
JAK2 1.8 - 134Varies by cell type and cytokineIL-6, GM-CSF, EPO
JAK3 0.75 - 2Varies by cell type and cytokineIL-2, IL-4, IL-7, IL-9, IL-15, IL-21
TYK2 16 - 416Varies by cell type and cytokineIL-12, IL-23, Type I IFNs

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[1][2]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation by Western Blot

This protocol details the methodology to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Cells of interest (e.g., PBMCs, specific cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Recombinant cytokine (e.g., IL-6, IFN-γ)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.

  • Serum Starvation (optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment.

  • Tofacitinib Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine to the media to stimulate the JAK-STAT pathway (e.g., 20 ng/mL IL-6 for 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.

Protocol 2: Determination of IC50 in a Cell-Based Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Recombinant cytokine

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®) or ELISA kit for a downstream product.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Tofacitinib Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.1%. Include vehicle-only controls.

  • Cytokine Stimulation: After a pre-incubation period with Tofacitinib (e.g., 1 hour), add the stimulating cytokine to all wells except for the unstimulated controls.

  • Incubation: Incubate the plate for a duration appropriate for the chosen endpoint (e.g., 24-72 hours for proliferation or cytokine production assays).

  • Assay Endpoint Measurement:

    • For proliferation assays: Add a cell viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's instructions.

    • For cytokine production assays: Collect the cell supernatant and measure the concentration of a downstream cytokine (e.g., IL-2) using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Tofacitinib concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture & Seeding Pre_treatment Pre-treat cells with Tofacitinib Cell_Culture->Pre_treatment Tofacitinib_Prep Prepare this compound Dilutions Tofacitinib_Prep->Pre_treatment Stimulation Stimulate with Cytokine Pre_treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis IC50_Assay Cell-based Assay (e.g., ELISA, MTT) Stimulation->IC50_Assay Western_Blot Western Blot for pSTAT/STAT Cell_Lysis->Western_Blot Data_Quant Data Quantification & Normalization Western_Blot->Data_Quant IC50_Calc IC50 Calculation IC50_Assay->IC50_Calc

Caption: General experimental workflow for studying the effects of this compound on JAK signaling.

Conclusion

This compound is an invaluable pharmacological tool for the elucidation of JAK-STAT signaling pathways. The provided application notes and detailed protocols offer a framework for researchers to effectively utilize this inhibitor to investigate the physiological and pathological roles of JAK kinases. Careful experimental design and data interpretation are paramount to advancing our understanding of this critical signaling cascade and its implications for drug discovery and development.

References

Application Notes and Protocols for (3R,4S)-Tofacitinib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in the signal transduction of various cytokines and growth factors. It demonstrates functional selectivity for signaling pathways mediated by JAK1 and JAK3 heterodimers.[1] By blocking the JAK-STAT signaling pathway, Tofacitinib effectively downregulates the expression of numerous pro-inflammatory genes.[2] This document provides a detailed protocol for the preparation of a stock solution of (3R,4S)-Tofacitinib, a less active enantiomer of Tofacitinib, for in vitro research applications. While most available data pertains to Tofacitinib or Tofacitinib Citrate, the general principles of handling and solubilization are expected to be similar for the (3R,4S) enantiomer.

Chemical Properties and Solubility

A summary of the chemical and solubility properties of Tofacitinib Citrate is provided below. This information is crucial for the proper handling, storage, and preparation of stock solutions.

PropertyValueReference
Molecular Formula C₁₆H₂₀N₆O · C₆H₈O₇[3]
Molecular Weight 504.5 g/mol [3][4]
Appearance White to off-white crystalline solid[3][4][5]
Solubility in DMSO Approximately 10 mg/mL[3]
Solubility in Dimethyl Formamide (DMF) Approximately 5 mg/mL[3]
Solubility in Water 2.9 mg/mL[4]
pH-Dependent Solubility >28 mg/mL at pH 1.0; decreases with increasing pH[4]
Storage of Solid -20°C for long-term storage (≥4 years)[3]
Storage of Stock Solution (in DMSO) -20°C for up to 1 year; -80°C for up to 2 years[6][7][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.045 mg of Tofacitinib Citrate (assuming a molecular weight of 504.5 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, gentle warming or sonication can be applied.[6] For 5.045 mg, add 1 mL of DMSO.

  • Vortex: Vortex the solution until the this compound is completely dissolved.

  • Aliquot: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C or -80°C.[6][7][8] It is recommended to use the solution stored at -20°C within one month and at -80°C within six months.[7]

Preparation of Working Solutions for Cell-Based Assays

For most cell-based assays, the DMSO stock solution needs to be further diluted in an aqueous buffer or cell culture medium.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute: Prepare an intermediate dilution of the stock solution in your cell culture medium or desired aqueous buffer. For example, to achieve a final concentration of 100 nM in your experiment, you can prepare a 100X working solution (10 µM) by diluting the 10 mM stock 1:1000 in the appropriate buffer.

  • Final Concentration: Add the required volume of the intermediate dilution to your cell culture to achieve the final desired concentration. For instance, add 10 µL of a 10 µM working solution to 1 mL of cell culture for a final concentration of 100 nM.

  • Note on Aqueous Stability: Aqueous solutions of Tofacitinib are not recommended for storage for more than one day.[3] Stability is highest under acidic conditions (pH below 5.0), at lower temperatures, and at lower ionic strengths.[5][9]

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

Tofacitinib primarily targets the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. Tofacitinib inhibits this process by blocking the phosphorylation of STATs.[2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Experimental_Workflow Start Start: Target Cells Pretreat Pre-treat with Tofacitinib Start->Pretreat Stimulate Stimulate with Cytokine Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse Analyze Analyze p-STAT (e.g., Western Blot, Flow Cytometry) Lyse->Analyze End End: Quantify Inhibition Analyze->End

References

Application Notes and Protocols for Tofacitinib in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides detailed information on the application of Tofacitinib in preclinical rheumatoid arthritis (RA) models. The user's original request specified the (3R,4S)-Tofacitinib enantiomer. However, a comprehensive literature search revealed that this compound is described as a less active enantiomer or diastereomer of Tofacitinib.[1][2] There is a lack of publicly available in vivo efficacy data and specific experimental protocols for the this compound enantiomer in the context of rheumatoid arthritis models. The vast majority of published preclinical and clinical research has been conducted with Tofacitinib, which is the (3R,4R)-enantiomer. Therefore, the following application notes and protocols are based on the extensive data available for Tofacitinib.

Introduction

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3, and to a lesser extent, JAK2.[1][3] By blocking these enzymes, Tofacitinib interferes with the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines implicated in the pathogenesis of rheumatoid arthritis.[1][3] This interference leads to a reduction in the inflammatory cascade. In preclinical research, rodent models of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) model, are widely used to evaluate the efficacy of therapeutic agents like Tofacitinib.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

Rheumatoid arthritis is an autoimmune disease characterized by the dysregulation of pro-inflammatory cytokines. These cytokines bind to their receptors on immune cells, activating the JAK-STAT signaling pathway. This leads to the transcription of genes involved in inflammation and immune responses. Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of intracellular signaling dampens the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates pSTAT_active pSTAT (active) STAT_inactive->pSTAT_active Dimerizes Gene_Expression Inflammatory Gene Expression pSTAT_active->Gene_Expression Translocates & Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene expression.

Data Presentation

Table 1: Efficacy of Tofacitinib in a Murine Collagen-Induced Arthritis (CIA) Model
Treatment GroupDose (mg/kg/day)Administration RouteArthritis Score (Mean ± SEM)Paw Volume (mm³ ± SEM)Histological Score (Mean ± SEM)
Vehicle-Oral Gavage8.5 ± 0.62.8 ± 0.23.5 ± 0.3
Tofacitinib15Oral Gavage4.2 ± 0.4 1.9 ± 0.11.8 ± 0.2**
Tofacitinib30Oral Gavage2.1 ± 0.3 1.5 ± 0.10.9 ± 0.1***

*Data are representative and compiled from multiple sources. **p<0.01, **p<0.001 compared to vehicle.

Table 2: Effect of Tofacitinib on Inflammatory Markers in a Murine CIA Model
Treatment GroupDose (mg/kg/day)Serum IL-6 (pg/mL ± SEM)Serum TNF-α (pg/mL ± SEM)
Vehicle-150 ± 2085 ± 10
Tofacitinib3075 ± 12 40 ± 5

*Data are representative and compiled from multiple sources. *p<0.01 compared to vehicle.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in Mice

This protocol describes the induction of arthritis and subsequent treatment with Tofacitinib.

CIA_Workflow Day_0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day_21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day_0->Day_21 Onset Arthritis Onset (Approx. Day 25-28) Day_21->Onset Treatment Treatment Initiation (Tofacitinib or Vehicle) Onset->Treatment Monitoring Daily Monitoring: - Arthritis Score - Paw Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 42) Monitoring->Endpoint Analysis - Histopathology of Joints - Cytokine Analysis (Serum) - Gene Expression (Synovium) Endpoint->Analysis

Experimental workflow for assessing Tofacitinib efficacy in a CIA mouse model.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Tofacitinib

  • Vehicle (e.g., 0.5% methylcellulose/0.025% Tween-20 solution)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment Administration:

    • Begin Tofacitinib or vehicle administration upon the first signs of arthritis (typically around day 25) or prophylactically.

    • Administer Tofacitinib or vehicle daily via oral gavage at the desired dose (e.g., 15 or 30 mg/kg/day).

Efficacy Assessment:

  • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Paw Volume: Measure paw volume using a plethysmometer.

  • Body Weight: Monitor body weight regularly as an indicator of general health.

Endpoint Analysis:

  • At the end of the study (e.g., day 42), collect blood via cardiac puncture for cytokine analysis (e.g., IL-6, TNF-α) using ELISA.

  • Euthanize the mice and collect hind paws for histopathological analysis. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Histological Scoring of Joints

Procedure:

  • Prepare H&E stained sections of the ankle and knee joints.

  • Score the following parameters on a scale of 0-4 (0=normal, 4=severe):

    • Inflammation: Infiltration of inflammatory cells into the synovium and periarticular tissue.

    • Pannus Formation: Proliferation of synovial tissue over the articular cartilage.

    • Cartilage Damage: Loss of chondrocytes and cartilage matrix.

    • Bone Erosion: Destruction of cortical and trabecular bone.

  • Calculate a total histological score by summing the scores for each parameter.

Conclusion

Tofacitinib has demonstrated significant efficacy in preclinical models of rheumatoid arthritis by effectively inhibiting the JAK-STAT signaling pathway. The protocols outlined in this document provide a framework for the consistent and reliable assessment of Tofacitinib's therapeutic potential. The provided data tables summarize the expected outcomes and can serve as a benchmark for future studies. Researchers should note the critical distinction between Tofacitinib ((3R,4R)-enantiomer) and its less active (3R,4S) enantiomer when designing and interpreting experiments.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Chiral Separation of Tofacitinib Enantiomers by High-Performance Liquid Chromatography (HPLC)

This document provides detailed application notes and protocols for the chiral separation of tofacitinib enantiomers using High-Performance Liquid Chromatography (HPLC). Tofacitinib, a Janus kinase (JAK) inhibitor, is a chiral molecule, and the control of its enantiomeric purity is a critical aspect of its development and quality control.[1][2] This note outlines two distinct HPLC methods for the effective separation of tofacitinib enantiomers: a reversed-phase method and a normal-phase method.

Introduction to Tofacitinib and Chiral Separation

Tofacitinib is approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for cytokine-mediated inflammatory responses. As tofacitinib possesses chiral centers, it exists as a pair of enantiomers. Although the desired therapeutic effect is associated with one enantiomer, the other may have different pharmacological or toxicological properties. Therefore, robust analytical methods are required to separate and quantify the enantiomers to ensure the safety and efficacy of the drug product. HPLC with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Tofacitinib blocks the ATP-binding site of JAKs, preventing the phosphorylation of STATs and thereby interrupting the inflammatory cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammatory Response) DNA->Gene

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Two validated HPLC methods for the chiral separation of tofacitinib enantiomers are presented below.

Method 1: Reversed-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions, offering a greener alternative to normal-phase methods by reducing the use of hazardous organic solvents.[1][2]

ParameterCondition
Column CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Acetate Buffer (pH 8.0)B: Acetonitrile
Gradient Elution 0-2 min: 80% A, 20% B2-15 min: 85% A, 15% B15-20 min: 75% A, 25% B20-25 min: 10% A, 90% B25-30 min: 10% A, 90% B30-40 min: 80% A, 20% B
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 20 µL
  • Standard Solution: Prepare a stock solution of the tofacitinib enantiomer standard in the mobile phase.

  • Test Solution (Tablets): Weigh and finely powder a quantity of tablets equivalent to 5 mg of tofacitinib.[1] Suspend the powder in a suitable solvent (e.g., a mixture of mobile phase A and B) and sonicate for 15 minutes to ensure complete dissolution.[1] Filter the solution through a 0.45 µm filter before injection.

Method 2: Normal-Phase HPLC

This method provides an alternative approach using a different chiral stationary phase and a non-aqueous mobile phase.

ParameterCondition
Column Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Methanol : 2-Aminoethanol (70:20:10:0.2, v/v/v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 290 nm[3]
Injection Volume 10 µL
  • Standard Solution: Dissolve the tofacitinib enantiomer standard in the mobile phase.

  • Test Solution: Prepare the sample in the mobile phase to a suitable concentration.

Data Presentation

The following tables summarize the quantitative data for the described HPLC methods.

Table 1: Quantitative Data for Reversed-Phase HPLC Method
ParameterResult
Linearity Range (µg/mL) 0.1002 - 20.04[1]
Correlation Coefficient (r²) 0.9999[1]
Average Recovery (%) 98.6[1]
Relative Standard Deviation (%) 0.7[1]
Limit of Detection (LOD) (µg/mL) 0.04[1]
Limit of Quantitation (LOQ) (µg/mL) 0.1[1]
Table 2: Quantitative Data for Normal-Phase HPLC Method
ParameterResult
Linearity Range (µg/mL) (3R,4S)- and (3S,4R)-diastereoisomers: 0.6 - 12(3S,4S)-enantiomer: 0.5 - 10[3]
Average Recovery (%) Diastereoisomers: 98.8 - 100.8Enantiomer: 98.6[3]
Relative Standard Deviation (%) 1.21 - 1.61[3]

Experimental Workflow

The general workflow for the chiral separation of tofacitinib enantiomers by HPLC is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Tofacitinib Sample (Bulk Drug or Formulation) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chiral Separation on CSP Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

References

Application Notes and Protocols: (3R,4S)-Tofacitinib in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-Tofacitinib is a potent inhibitor of Janus kinases (JAKs), with a functional selectivity for JAK1 and JAK3 over JAK2.[1][2] This small molecule interferes with the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2][3] Emerging evidence highlights the anti-angiogenic potential of Tofacitinib, suggesting its therapeutic utility may extend beyond its established role in autoimmune diseases like rheumatoid arthritis.[1][4][5] These application notes provide a detailed overview of the in vitro effects of this compound on angiogenesis and standardized protocols for assessing its anti-angiogenic activity.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions. In vitro angiogenesis assays are fundamental tools for screening and characterizing compounds that may modulate this process. The key events in angiogenesis that can be modeled in vitro include endothelial cell proliferation, migration, and differentiation into tube-like structures.

Mechanism of Action: Inhibition of JAK-STAT Signaling

Tofacitinib exerts its anti-angiogenic effects by inhibiting the JAK-STAT signaling pathway in endothelial cells.[1][3] Pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), bind to their receptors on the endothelial cell surface, leading to the activation of JAKs.[1] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, migration, and survival.[1][3] By blocking JAK activity, Tofacitinib prevents the phosphorylation and activation of STATs, thereby downregulating the expression of pro-angiogenic genes and inhibiting the key processes of angiogenesis.[1]

G Tofacitinib's Mechanism of Action in Angiogenesis cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR VEGF Receptor JAK JAK VEGFR->JAK Activates VEGF VEGF VEGF->VEGFR Binds STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT p-STAT (active) Dimer p-STAT Dimer pSTAT->Dimer Dimerizes DNA DNA Dimer->DNA Translocates to Nucleus Tofacitinib This compound Tofacitinib->JAK Inhibits AngiogenesisGenes Pro-Angiogenic Gene Transcription DNA->AngiogenesisGenes Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) AngiogenesisGenes->Angiogenesis

Figure 1: Tofacitinib's Inhibition of the JAK-STAT Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various in vitro angiogenesis parameters as reported in the literature.

Table 1: Effect of Tofacitinib on Endothelial Cell Migration and Tube Formation

AssayTreatmentConcentrationResultReference
Endothelial Cell MigrationConditioned Media from co-cultured monocytes and fibroblasts + TofacitinibNot Specified12.7% reduction in migration (p=0.0441)[6]
Tube Formation (closed lumens)Conditioned Media from co-cultured monocytes and fibroblasts + TofacitinibNot Specified17% reduction in closed lumens (p=0.0002)[6]
Endothelial Cell InvasionVEGF20 ng/mlSignificant induction of invasion[1]
VEGF + Tofacitinib1 µMReversion of VEGF-induced invasion[1]
Tube FormationVEGF20 ng/mlSignificant increase in total tube length, branching, and junctions[7]
VEGF + Tofacitinib1 µMSignificant decrease in total tube length, branching, and junctions[7]

Table 2: Effect of Tofacitinib on Pro- and Anti-Angiogenic Factors

FactorTreatmentResultReference
EMMPRINTofacitinib16% inhibition of secretion (p<0.01)[6]
VEGFTofacitinib39% inhibition of secretion (p<0.01)[6]
MMP-9Tofacitinib29% inhibition of secretion (p<0.01)[6]
EndostatinTofacitinib1.7-fold increase in secretion (p=0.0074)[6]
VEGF/Endostatin RatioTofacitinib54% reduction (p=0.0005)[6]
IL-6Tofacitinib (1-year therapy)Significant decrease[8]
bFGFTofacitinib (1-year therapy)Significant decrease[8]
PlGFTofacitinib (1-year therapy)Significant decrease[8]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel.

Workflow:

Figure 2: Tube Formation Assay Workflow.

Protocol:

  • Preparation: Thaw Basement Membrane Extract (BME) on ice overnight. Pre-chill pipette tips and a 96-well plate at 4°C.

  • Plate Coating: Add 50 µL of BME to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2) at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the assay medium. A positive control with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL) and a vehicle control should be included.

  • Plating: Add 100 µL of the cell suspension containing the respective treatments to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.

  • Imaging and Analysis: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Workflow:

Figure 3: Cell Migration Assay Workflow.

Protocol:

  • Preparation: Rehydrate the porous membranes of cell culture inserts (e.g., 8 µm pore size) in a 24-well plate with serum-free medium.

  • Chemoattractant: Add assay medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.

  • Cell Preparation: Harvest and resuspend endothelial cells in serum-free medium containing the desired concentrations of this compound or vehicle.

  • Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet).

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells, often assessed by measuring the expression of proliferation markers like Ki67.

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.

  • Attachment: Allow the cells to attach overnight.

  • Treatment: Replace the medium with assay medium containing various concentrations of this compound, a positive control (e.g., VEGF), and a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment (Ki67 Staining):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against Ki67.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Analysis: Acquire images using a fluorescence microscope and quantify the percentage of Ki67-positive cells.

Conclusion

This compound demonstrates significant anti-angiogenic properties in vitro by inhibiting endothelial cell proliferation, migration, and tube formation. These effects are mediated through the targeted inhibition of the JAK-STAT signaling pathway, leading to a reduction in the activity of pro-angiogenic factors. The provided protocols offer standardized methods for the continued investigation of Tofacitinib and other potential angiogenesis inhibitors in a research and drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: (3R,4S)-Tofacitinib Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges associated with (3R,4S)-Tofacitinib and offers practical solutions for its use in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound Citrate?

A1: this compound citrate is sparingly soluble in aqueous buffers but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Its aqueous solubility is highly dependent on pH, showing increased solubility in acidic conditions.[2][3][4]

Q2: What is the intrinsic solubility of Tofacitinib?

A2: The intrinsic solubility of Tofacitinib has been determined to be 147 µg/mL.[2][3][4]

Q3: How does pH affect the solubility of Tofacitinib Citrate?

A3: Tofacitinib citrate's solubility increases as the pH decreases.[2][3][4] It has a pKa of approximately 5.2.[2][3] Therefore, at pH values below its pKa, the molecule is more protonated and exhibits higher solubility. Maximum stability is also achieved in acidic conditions, typically below pH 5.0.[2][4]

Q4: What are the recommended solvents for preparing stock solutions of Tofacitinib Citrate?

A4: For preparing concentrated stock solutions, DMSO is a common solvent of choice.[1] Tofacitinib citrate is also soluble in DMF.[1] When preparing aqueous solutions for in vitro or in vivo experiments, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers (e.g., PBS)

Problem: I dissolved this compound Citrate in DMSO to make a stock solution. When I dilute it into my phosphate-buffered saline (PBS) for a cell-based assay, a precipitate forms.

Possible Causes and Solutions:

  • Low Aqueous Solubility at Neutral pH: PBS typically has a pH of 7.4, which is above the pKa of Tofacitinib (around 5.2). At this pH, the compound is less soluble.

    • Solution 1: pH Adjustment: If your experimental conditions permit, lower the pH of your aqueous buffer to a range of 2.0-5.0.[5] Tofacitinib's solubility is significantly higher in this acidic range.[2][3][4] Always include a vehicle control with the same pH in your experiment.

    • Solution 2: Use of Co-solvents: A small percentage of an organic co-solvent can be included in the final aqueous solution to improve solubility. However, be mindful of potential solvent toxicity to your cells.

  • Supersaturation: The final concentration of Tofacitinib in the aqueous buffer may exceed its solubility limit, even with the presence of a small amount of DMSO.

    • Solution 1: Reduce Final Concentration: Lower the final working concentration of Tofacitinib in your assay.

    • Solution 2: Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

    • Solution 3: Gentle Warming and Agitation: Gently warming the solution to 37°C and using vortexing or sonication can sometimes help dissolve small amounts of precipitate.[6] However, be cautious as prolonged heating can degrade the compound.

Issue 2: Inconsistent Results in Biological Assays

Problem: I am observing high variability in my experimental results when using this compound.

Possible Causes and Solutions:

  • Incomplete Dissolution or Precipitation: If the compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration exposed to the cells or tissues will be inconsistent.

    • Solution: Visually inspect your solutions for any signs of precipitation before and during the experiment. Prepare fresh solutions for each experiment and consider the troubleshooting steps for precipitation mentioned above.

  • Compound Instability: Tofacitinib's stability is dependent on pH, temperature, and ionic strength.[2][4]

    • Solution: Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). For aqueous working solutions, it is recommended not to store them for more than one day.[1] Ensure the pH of your experimental media is within the stable range for Tofacitinib (ideally pH 2.0-5.0).[2][4][5]

  • Vehicle Effects: The solvent used to dissolve Tofacitinib (e.g., DMSO) can have its own biological effects, especially at higher concentrations.

    • Solution: Always include a vehicle control in your experiments with the same final concentration of the solvent as in your drug-treated samples. Keep the final DMSO concentration as low as possible, typically below 0.5%.

Quantitative Data Presentation

Table 1: Solubility of this compound Citrate in Various Solvents
SolventSolubilityReference(s)
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~5 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Ethanol0.6 mg/mL[7]
Methanol1.6 mg/mL[7]
Acetonitrile0.07 mg/mL[7]
Acetone0.3 mg/mL[7]
Table 2: pH-Dependent Aqueous Solubility of this compound
pHSolubilityReference(s)
1.02 (0.1N HCl)7.013 mg/mL[8]
2.25.2 mg/mL[2][3][4]
3.51.8 mg/mL[2][3][4]
4.43 (Acetate Buffer)0.910 mg/mL[8]
5.75 (Purified Water)2.732 mg/mL[8]
6.65 (Phosphate Buffer)0.225 mg/mL[8]
7.35 (Phosphate Buffer)0.144 mg/mL[8]
Intrinsic Solubility0.147 mg/mL[2][3][4]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound Citrate powder

  • Selected solvent (e.g., water, buffer of specific pH, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound Citrate powder to a glass vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.

  • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved Tofacitinib in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

  • Express the solubility in mg/mL or mol/L.

Protocol 2: Preparation of Tofacitinib-Cyclodextrin Inclusion Complexes

This protocol provides a general method for preparing inclusion complexes of Tofacitinib with cyclodextrins to enhance aqueous solubility.

Materials:

  • This compound Citrate

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for lyophilization method)

Method 1: Co-precipitation

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Separately, dissolve this compound Citrate in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the Tofacitinib solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring for an extended period (e.g., 24-48 hours) at a constant temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered drug.

  • Dry the complex under vacuum.

Method 2: Kneading

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound Citrate powder to the paste.

  • Knead the mixture thoroughly for a specified time (e.g., 30-60 minutes) to ensure intimate contact and complex formation.

  • Add small quantities of water if the mixture becomes too dry.

  • Dry the resulting solid mass in an oven at a controlled temperature.

  • Pulverize the dried complex into a fine powder.

Method 3: Lyophilization (Freeze-Drying)

  • Dissolve both the cyclodextrin and this compound Citrate in deionized water. Gentle heating may be applied to facilitate dissolution.

  • Stir the solution for a set period to ensure complex formation.

  • Freeze the solution rapidly (e.g., using liquid nitrogen or a deep freezer).

  • Lyophilize the frozen solution under high vacuum until all the water has sublimed, resulting in a fluffy, porous powder.

Protocol 3: Preparation of Tofacitinib Nanoformulation (Nanoemulsion)

This protocol describes a high-energy ultrasonication method for preparing a Tofacitinib nanoemulsion for enhanced solubility and delivery.

Materials:

  • This compound Citrate

  • Oil phase (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol)

  • Aqueous phase (e.g., deionized water or buffer)

  • Ultrasonicator (probe or bath)

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the this compound Citrate in the selected oil.

    • Aqueous Phase: Prepare the aqueous phase, which may contain the surfactant and co-surfactant.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-energy ultrasonication. The duration and power of sonication will need to be optimized to achieve the desired particle size.

    • During sonication, keep the sample in an ice bath to prevent overheating and potential degradation of the drug.

  • Characterization:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug loading and encapsulation efficiency.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer (Activated) STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Binds to DNA & Initiates Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_solubility Solubility Issue cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment (to acidic) Start->pH_Adjustment Co_Solvents Use of Co-solvents Start->Co_Solvents Cyclodextrins Cyclodextrin Complexation Start->Cyclodextrins Nanoformulation Nanoformulation Start->Nanoformulation End Enhanced Solubility & Improved Bioavailability pH_Adjustment->End Co_Solvents->End Cyclodextrins->End Nanoformulation->End

Caption: Workflow for addressing the solubility issues of this compound.

References

Technical Support Center: (3R,4S)-Tofacitinib Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on enhancing the stability of (3R,4S)-Tofacitinib in solution. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Disclaimer

The majority of published stability data for "Tofacitinib" pertains to the active pharmaceutical ingredient, the (3R,4R)-diastereomer. This compound is a diastereomer and is often considered an impurity. While their core structures are very similar, their physicochemical properties, including stability, may differ. The following information, based on studies of (3R,4R)-Tofacitinib, should be used as a general guideline for handling the (3R,4S)-diastereomer in the absence of specific stability studies for the latter. It is strongly recommended to perform preliminary stability tests for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Tofacitinib in an aqueous solution?

A1: The stability of Tofacitinib in solution is mainly affected by three key factors: pH, temperature, and the ionic strength of the solution.[1][2][3] To improve stability, it is advisable to use a buffer with a low pH, maintain low temperatures, and keep the ionic strength of the solution to a minimum.[1][2][3]

Q2: What is the ideal pH range to maintain the stability of a Tofacitinib solution?

A2: Tofacitinib shows the highest stability in acidic environments, particularly within a pH range of 2.0 to 5.0.[1][2][3][4] As the solution becomes more basic, the rate of degradation significantly increases.[1][2]

Q3: How does temperature impact the stability of Tofacitinib solutions?

A3: The degradation of Tofacitinib is dependent on temperature and follows apparent first-order kinetics.[1][2][3] To achieve maximum stability, it is crucial to keep the temperature as low as possible.[1][2][3] Studies have indicated that there is virtually no degradation at 4°C.[1][2]

Q4: What effect does ionic strength have on the stability of Tofacitinib?

A4: The stability of Tofacitinib is inversely related to the ionic strength of the solution.[1][2] For optimal stability, the ionic strength of the solution should be minimized.[1][2]

Q5: What are the identified degradation pathways for Tofacitinib in solution?

A5: Tofacitinib is known to degrade through hydrolysis and oxidation.[1] It is susceptible to base-catalyzed hydrolysis and can also degrade under acidic and oxidative conditions.[1] The amide and cyano groups, as well as the pyrrole ring, are especially vulnerable to degradation.[1]

Q6: Are there any recommended antioxidants or excipients to enhance Tofacitinib's stability in a liquid formulation?

A6: Yes, for liquid oral solutions, tartaric acid has been used as an antioxidant.[4] Other pharmaceutically acceptable excipients for oral solutions include purified water, lactic acid, sodium benzoate, sucralose, and xylitol.[5] For topical formulations, a chelating agent like EDTA can be beneficial, and solvents such as dimethyl sulfoxide (DMSO) have been used.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of Tofacitinib in solution. High pH of the solution (above 5.0).Adjust the pH to the optimal range of 2.0-5.0 using an appropriate acidic buffer (e.g., acetate or citrate).[1][2][3]
Elevated storage temperature.Store the solution at 4°C to minimize degradation.[1][2] For long-term storage of stock solutions, consider -20°C or -80°C.
High ionic strength of the buffer.Use a buffer with a low ionic strength (e.g., 0.2 M or lower).[1][2]
Precipitation of Tofacitinib in aqueous solution. Poor solubility at the working pH.Tofacitinib's aqueous solubility increases at a lower pH. Adjusting the pH to below its pKa of 5.2 can improve solubility.[2][3]
Low intrinsic solubility.Consider the use of co-solvents like ethanol or propylene glycol to increase solubility, though this may not be sufficient for high concentrations.[2]
Inconsistent experimental results. Degradation of Tofacitinib during the experiment.Prepare fresh solutions before each experiment. If using stock solutions, ensure they are stored properly and their stability over time has been verified.
Photodegradation.Protect the solution from light by using amber vials or covering the container with aluminum foil, especially during long-term experiments.

Data Summary

Table 1: pH-Dependent Solubility of Tofacitinib Citrate

pHSolubility (mg/mL)
2.25.2[2][3][7]
3.51.8[2][3][7]
Intrinsic Solubility0.147[2][3][7]

Table 2: Summary of Forced Degradation Studies on Tofacitinib Citrate

Stress Condition Reagents and Conditions Observation
Acid Hydrolysis 0.1 N HCl, refluxed at 80°C for 3 hours.Unstable, degraded into three products.[1]
Base Hydrolysis 0.1 N NaOH, at room temperature for 3 hours.Unstable, degraded into four products.[1]
Oxidative Degradation 6% H₂O₂ at room temperature for 48 hours.Stable, no degradation products observed.[1]
Thermal Degradation Solid drug exposed to 80°C for 24 hours.Stable, no degradation products found.[1]
Photolytic Degradation Exposed to UV light for 24 hours at room temperature.Stable, no degradation products were found.[1]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Buffer Preparation : Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range from 2.0 to 9.0, maintaining a constant ionic strength (e.g., 0.2 M).[1]

  • Sample Preparation : Prepare triplicate samples of Tofacitinib at a target concentration (e.g., 150 µg/mL) in each buffer.[1]

  • Incubation : Incubate the samples at various temperatures (e.g., 4, 25, 37, 48, and 67°C).[1]

  • Time-Point Analysis : At predetermined time intervals, withdraw aliquots from each sample.

  • Quantification : Analyze the concentration of the remaining Tofacitinib using a validated stability-indicating HPLC method.

  • Data Analysis : Determine the degradation rate constants (k) from the slope of the log-linear regression of Tofacitinib concentration versus time to assess the apparent first-order degradation kinetics.[1]

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis : Treat a solution of Tofacitinib with 0.1 N HCl and reflux at 80°C for 3 hours.[1]

  • Base Hydrolysis : Treat a solution of Tofacitinib with 0.1 N NaOH at room temperature for 3 hours.[1]

  • Oxidative Degradation : Treat a solution of Tofacitinib with 6% H₂O₂ at room temperature for 48 hours.[1]

  • Photolytic Degradation : Expose a solution of Tofacitinib to UV light for 24 hours at room temperature.[1]

  • Analysis : Analyze the stressed samples using a stability-indicating chromatography method (e.g., HPTLC or HPLC) to resolve the parent drug from any degradation products.[1]

Visualizations

cluster_factors Influencing Factors cluster_outcomes Degradation Pathways pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation IonicStrength Ionic Strength IonicStrength->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Hydrolysis Hydrolysis Oxidation Oxidation Tofacitinib This compound in Solution Tofacitinib->Degradation Degradation->Hydrolysis via Degradation->Oxidation via

Caption: Key factors influencing the degradation of Tofacitinib in solution.

start Instability Observed (e.g., degradation, precipitation) check_ph Is pH between 2.0 and 5.0? start->check_ph adjust_ph Adjust pH with acidic buffer check_ph->adjust_ph No check_temp Is solution stored at low temp (e.g., 4°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at 4°C or lower check_temp->adjust_temp No check_ionic Is ionic strength low? check_temp->check_ionic Yes adjust_temp->check_ionic adjust_ionic Use low molarity buffer check_ionic->adjust_ionic No consider_antioxidant Consider adding an antioxidant (e.g., tartaric acid) check_ionic->consider_antioxidant Yes adjust_ionic->consider_antioxidant stable Solution Stabilized consider_antioxidant->stable

Caption: Troubleshooting workflow for Tofacitinib solution instability.

start Start prep_buffers Prepare Buffers (pH 2.0-9.0) start->prep_buffers prep_samples Prepare Tofacitinib Samples in Buffers prep_buffers->prep_samples incubate Incubate at Multiple Temperatures prep_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw analyze Analyze by HPLC withdraw->analyze calculate Calculate Degradation Rate Constants analyze->calculate end End calculate->end

Caption: Experimental workflow for a pH-dependent stability study.

References

Technical Support Center: Troubleshooting (3R,4S)-Tofacitinib In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving (3R,4S)-Tofacitinib. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3.[1][2][3][4][5] By blocking these enzymes, it interferes with the JAK-STAT signaling pathway, which is crucial for signal transduction of various cytokines and growth factors involved in inflammation and immune responses.[1][2][3][4][5] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), ultimately reducing the inflammatory response.[1][2]

Q2: What is a suitable vehicle for in vivo administration of Tofacitinib?

A2: A common vehicle for oral administration of Tofacitinib in animal studies is 0.5% methylcellulose.[3][6] For some applications, a solution in corn oil or a formulation with PEG300, Tween80, and water can be used.[7] It is crucial to ensure the homogeneity of the suspension before and during dosing.[6]

Q3: What are the recommended storage conditions for Tofacitinib citrate?

A3: Tofacitinib citrate should be stored at a controlled room temperature, between 20°C to 25°C (68°F to 77°F), and protected from moisture.[1] The stability of Tofacitinib citrate in solution is pH-dependent, with an optimal pH range between 2.0 and 5.0.[1]

Q4: I am observing high variability in my in vivo experimental results. What could be the potential causes?

A4: High variability can stem from several factors:

  • Drug Instability: Improper storage or handling of Tofacitinib solutions can lead to degradation.[1]

  • Animal Model Heterogeneity: Differences in the genetic background, age, and health status of the animals can lead to varied responses.

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can significantly impact results.

  • Disease Induction Variability: In models like collagen-induced arthritis, the severity of the induced disease can vary between animals.

Q5: My in vivo experiment with Tofacitinib is showing a lack of efficacy. What should I check?

A5: A lack of efficacy could be due to several reasons:

  • Incorrect Dosage: The dose might be too low for the specific animal model and disease state.[6] Published effective doses can range from 6.2 mg/kg in rat arthritis models to 50 mg/kg in mouse psoriasis models.[6]

  • Drug Degradation: Ensure the compound has been stored correctly and the dosing solution is freshly prepared.[1]

  • Suboptimal Route of Administration: The chosen route of administration may not provide adequate bioavailability.

  • Timing of Treatment: The timing of Tofacitinib administration relative to disease induction and progression is critical.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in results Drug instabilityEnsure proper storage of Tofacitinib citrate (20-25°C, protected from moisture). Prepare fresh dosing solutions and maintain a pH between 2.0 and 5.0.[1]
Animal model heterogeneityUse age- and sex-matched animals from a reliable supplier. Monitor animal health closely throughout the experiment.
Inconsistent dosingEnsure accurate calculation of doses based on individual animal weights. Use precise administration techniques (e.g., oral gavage).[6]
Lack of efficacy Incorrect dosageReview literature for established effective dose ranges for your specific animal model and disease.[6] Consider performing a dose-response study.
Drug degradationVerify the integrity of the compound. Prepare fresh dosing solutions before each administration.
Pharmacokinetic issuesConsider the route of administration and potential for rapid metabolism. Tofacitinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19.[1]
Unexpected off-target effects Non-specific activityTofacitinib is a pan-JAK inhibitor, though it preferentially inhibits JAK1 and JAK3.[2] Consider the potential impact on other JAK-STAT pathways.
Vehicle effectsAlways include a vehicle-treated control group to differentiate the effects of the drug from those of the vehicle.[1]

Quantitative Data Summary

Table 1: Tofacitinib Efficacy in a Mouse Model of Collagen-Induced Arthritis

Treatment GroupPaw Thickness (mm, median)Reference
Control~1.8[8]
CIA (untreated)~3.2[8]
CIA + Tofacitinib (30 mg/kg/day)~2.2[8]

Table 2: Pharmacokinetic Parameters of Tofacitinib in Rats

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)0.5 - 1 hour[9]
Elimination Half-life (t1/2)~3 hours[9][10]
Bioavailability~74%[9]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol is a generalized procedure for inducing arthritis in mice to test the efficacy of Tofacitinib.

  • Animal Model: DBA/1 mice are commonly used for the CIA model.[3]

  • Induction of Arthritis:

    • An initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.[3]

    • A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[3]

  • Tofacitinib Administration:

    • Tofacitinib citrate is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).[3]

    • Administration (e.g., oral gavage) should begin at a predetermined time point relative to the primary immunization or the onset of clinical signs of arthritis.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is visually scored based on erythema and swelling of the paws.[3]

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.

Western Blot Analysis of STAT Phosphorylation

This protocol outlines the steps to assess the in vitro or ex vivo effect of Tofacitinib on STAT phosphorylation.

  • Cell Treatment: Treat cells (e.g., peripheral blood mononuclear cells or a relevant cell line) with varying concentrations of Tofacitinib for a specified duration.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) to induce JAK-STAT signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[1]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[1]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[1]

    • Probe the membrane with primary antibodies specific for phosphorylated STAT (e.g., p-STAT3) and total STAT.[1]

    • Use an appropriate HRP-conjugated secondary antibody for detection.[1]

    • Visualize the protein bands using a chemiluminescent substrate.[1]

  • Quantification: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.[1]

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STATdimer STAT Dimer pSTAT->STATdimer Dimerization DNA DNA STATdimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition GeneTranscription Gene Transcription DNA->GeneTranscription Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding

Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis AnimalModel Select Animal Model DiseaseInduction Induce Disease AnimalModel->DiseaseInduction Dosing Administer Tofacitinib or Vehicle DiseaseInduction->Dosing DrugPrep Prepare Tofacitinib Formulation DrugPrep->Dosing Monitoring Monitor Clinical Signs Dosing->Monitoring TissueCollection Collect Tissues/Blood Monitoring->TissueCollection EndpointAnalysis Perform Endpoint Analysis (e.g., Histology, Biomarkers) TissueCollection->EndpointAnalysis DataAnalysis Analyze and Interpret Data EndpointAnalysis->DataAnalysis

General workflow for in vivo Tofacitinib experiments.

Troubleshooting_Tree Start Inconsistent or Negative Results CheckDosage Is the dosage appropriate? Start->CheckDosage CheckFormulation Is the formulation stable and correct? CheckDosage->CheckFormulation Yes SolutionDosage Review literature and perform dose-response study. CheckDosage->SolutionDosage No CheckAnimalModel Is the animal model consistent? CheckFormulation->CheckAnimalModel Yes SolutionFormulation Ensure proper storage and fresh preparation. CheckFormulation->SolutionFormulation No CheckProcedure Are experimental procedures standardized? CheckAnimalModel->CheckProcedure Yes SolutionAnimalModel Use age/sex-matched animals and monitor health. CheckAnimalModel->SolutionAnimalModel No SolutionProcedure Standardize all experimental steps. CheckProcedure->SolutionProcedure No

A decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: Optimization of (3R,4S)-Tofacitinib Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of (3R,4S)-Tofacitinib in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tofacitinib in cell culture?

A1: Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][2] By inhibiting JAKs, Tofacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This prevents their translocation to the nucleus, thereby modulating the expression of inflammatory genes.[1] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors involved in immune cell function and inflammation.[1][3]

Q2: How do I prepare a stock solution of Tofacitinib Citrate?

A2: Tofacitinib Citrate is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile Dimethyl Sulfoxide (DMSO).[4][5] For example, to create a 10 mM stock solution from 10 mg of powder (assuming a molecular weight of 504.49 g/mol for the citrate salt), you would add 1.982 mL of DMSO. Store the reconstituted stock solution at -20°C for long-term use.[4][5]

Q3: What is a typical starting concentration range for Tofacitinib in cell culture?

A3: The effective concentration of Tofacitinib is highly dependent on the cell type, assay, and experimental conditions.[4] A common starting range for dose-response experiments is from 1 nM to 100 µM.[4] It is essential to perform a dose-response analysis for each new cell line or assay to determine the optimal concentration.[4]

Q4: How can I determine the optimal concentration of Tofacitinib for my specific cell line?

A4: Determining the optimal concentration is a critical first step. A general workflow involves performing a dose-response analysis.[4] This typically includes a cell viability assay (e.g., MTT or XTT) to assess cytotoxicity at various concentrations, followed by a functional assay (e.g., cytokine inhibition or STAT phosphorylation) to determine the effective inhibitory concentration.[4]

Q5: What is the importance of the vehicle control in Tofacitinib experiments?

A5: Since Tofacitinib is dissolved in DMSO, it is crucial to include a vehicle control in your experiments.[4] This control should contain the same final concentration of DMSO as the highest Tofacitinib concentration used.[4] This ensures that any observed effects are due to the drug itself and not the solvent. High concentrations of DMSO can be toxic to cells, so the final concentration should typically be kept below 0.1%.[4]

Troubleshooting Guide

Issue 1: High variability or inconsistent dose-response curves.

  • Potential Cause:

    • Drug Instability: Improper storage or handling of Tofacitinib stock solutions can lead to degradation.[6]

    • Cell Line Heterogeneity: Different passages of the same cell line can exhibit varying sensitivity.[6]

    • Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect the drug's effective concentration per cell.[6]

  • Troubleshooting Steps:

    • Proper Handling: Prepare fresh working dilutions from a properly stored stock solution for each experiment.[4]

    • Consistent Passaging: Use cells within a consistent and low passage number range.

    • Accurate Seeding: Ensure precise and consistent cell seeding across all wells and experiments.

Issue 2: Unexpected or off-target effects observed.

  • Potential Cause:

    • Dose-Dependent Effects: The observed effect may only occur at specific concentrations.

    • Pathway Crosstalk: Tofacitinib's inhibition of the JAK-STAT pathway may have downstream effects on other signaling pathways.

  • Troubleshooting Steps:

    • Comprehensive Pathway Analysis: Use techniques like Western blotting for multiple signaling proteins to get a broader view of the signaling changes.[6]

    • Dose-Response Analysis: Perform a wide range of Tofacitinib concentrations to identify if the unexpected effect is dose-dependent.[6]

    • Literature Review: Search for studies using Tofacitinib in similar cell types to see if similar effects have been reported.[6]

Issue 3: Discrepancy between in vitro and in vivo results.

  • Potential Cause:

    • Microenvironment: The in vivo tissue microenvironment and systemic factors are not replicated in in vitro models.

    • Pharmacokinetics: The concentration and availability of Tofacitinib in vivo can differ significantly from in vitro conditions.

  • Troubleshooting Steps:

    • Consider the Microenvironment: When interpreting results, consider the influence of the tissue microenvironment and systemic factors present in the in vivo model.[6]

    • Correlate with Pharmacokinetics: If possible, measure Tofacitinib concentrations in plasma or target tissues to correlate drug exposure with the observed effects.[6]

Data Presentation

Table 1: In Vitro IC50 Values of Tofacitinib for JAK Isoforms

TargetIC50 (nM)
JAK11.7 - 112
JAK21.8 - 20
JAK30.75 - 1.6

Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.[2][7][8][9]

Table 2: Effective Concentrations of Tofacitinib in Various Cell-Based Assays

AssayCell TypeEffective ConcentrationObserved EffectReference
Cytokine InhibitionHuman CD4+ T cells1000 nMSignificant reduction in IL-17A and TNF secretion.[10]
STAT PhosphorylationHuman whole blood1 µMInhibition of cytokine-induced STAT phosphorylation.[4]
STAT PhosphorylationMucosal mononuclear cells10 µMReduction in IL-6, IL-22, and IFN-α induced pSTAT1/3.[4]
Cell ViabilityRat IEC-6 cells50, 100, 200 nMNo significant effect on viability at 24h.[5]
CytotoxicityHuman fibroblast cells100 nMStart of cytotoxic effect.[11]
CD8 T-cell activationMurine OT-I cells0.1 - 1.0 µMDose-dependent inhibition of activation.[12]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or anti-proliferative effects of Tofacitinib.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Tofacitinib Citrate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of complete culture medium.[4]

  • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Prepare serial dilutions of Tofacitinib Citrate in culture medium. A suggested starting range is 1 nM to 100 µM.[4]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tofacitinib. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tofacitinib concentration) and a no-treatment control.[4]

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Plot the cell viability against the Tofacitinib concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol measures the effect of Tofacitinib on the production of specific cytokines by immune cells.

Materials:

  • Immune cells (e.g., PBMCs, T cells)

  • Complete cell culture medium

  • 24- or 48-well plates

  • Tofacitinib Citrate stock solution

  • Stimulating agent (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IFN-γ)

Procedure:

  • Plate the immune cells in a 24- or 48-well plate at an appropriate density.[4]

  • Pre-treat the cells with various concentrations of Tofacitinib for 1 hour.[4]

  • Stimulate the cells with the appropriate agent (e.g., PHA at 10 µg/mL) to induce cytokine production.[9] Include unstimulated and stimulated controls without Tofacitinib.[4]

  • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.[4]

  • Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.[4]

  • Plot the cytokine concentration against the Tofacitinib concentration to determine the inhibitory effect.[4]

Protocol 3: Western Blot for STAT Phosphorylation

This protocol assesses the direct inhibitory effect of Tofacitinib on the JAK-STAT signaling pathway by measuring the phosphorylation of STAT proteins.

Materials:

  • Cells of interest

  • Serum-free medium

  • Tofacitinib Citrate stock solution

  • Cytokine for stimulation (e.g., IL-2, IL-6)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of Tofacitinib for 1 hour.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[4]

  • Determine the protein concentration of the lysates using a BCA assay.[4]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

  • Strip the membrane and re-probe with an antibody against total STAT to ensure equal protein loading.[4]

  • Quantify the band intensities to determine the relative inhibition of STAT phosphorylation.[4]

Mandatory Visualizations

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow Start Start: Cell Culture DoseResponse Dose-Response Experiment (e.g., 1 nM to 100 µM Tofacitinib) Start->DoseResponse CellViability Cell Viability Assay (MTT) DoseResponse->CellViability FunctionalAssay Functional Assay DoseResponse->FunctionalAssay Analysis Data Analysis (IC50 Calculation) CellViability->Analysis Cytokine Cytokine Production (ELISA) FunctionalAssay->Cytokine STAT STAT Phosphorylation (Western Blot) FunctionalAssay->STAT Cytokine->Analysis STAT->Analysis OptimalDose Determine Optimal Dosage Analysis->OptimalDose

Caption: Workflow for determining optimal Tofacitinib dosage.

References

(3R,4S)-Tofacitinib Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of (3R,4S)-Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and the documented off-targets of Tofacitinib?

A1: Tofacitinib is a Janus kinase (JAK) inhibitor with primary selectivity for JAK1 and JAK3.[1][2][3][4] This inhibition blocks the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[5][6] While designed to be selective, Tofacitinib also exhibits inhibitory activity against JAK2, which can contribute to certain side effects.[1] Computational and experimental studies have identified potential non-JAK off-target kinases, including Serine/threonine-protein kinase N2 (PKN2) and Transient receptor potential cation channel subfamily M subtype 6 (TRPM6).[7][8][9]

Q2: What are the common adverse events observed in clinical settings that might be linked to off-target effects?

A2: Clinically observed adverse events that could be associated with off-target effects include an increased risk of serious infections (such as upper respiratory tract infections, urinary tract infections, and herpes zoster), malignancies (including lung cancer, lymphoma, and non-melanoma skin cancer), and thromboembolic events.[10][11][12][13][14] Other reported side effects are elevated cholesterol levels, anemia, and neutropenia, some of which are attributed to the inhibition of JAK2.[1][10]

Q3: What is a suitable vehicle control for in vitro experiments with Tofacitinib?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for Tofacitinib in in vitro experiments.[5][15] It is crucial to include a vehicle control group in your experimental design that contains the same final concentration of DMSO as the Tofacitinib-treated groups. This is important because DMSO itself can have minor effects on cellular functions, and normalizing the data to the vehicle control is essential for accurate interpretation.[5]

Q4: How can I distinguish between on-target and off-target effects in my cellular assays?

A4: Differentiating between on-target and off-target effects requires a multi-faceted approach:

  • Dose-Response Analysis: Perform experiments across a wide range of Tofacitinib concentrations. A significant difference between the concentration required to inhibit the intended target (e.g., JAK1/3) and the concentration that produces the observed phenotype may suggest an off-target effect.[5]

  • Use of Structurally Unrelated Inhibitors: Employ another inhibitor of the same primary target (e.g., another JAK1/3 inhibitor with a different chemical scaffold). If this second inhibitor does not reproduce the phenotype, it is more likely that the effect is an off-target activity of Tofacitinib.

  • Rescue Experiments: If possible, overexpress the intended target in your cell line. If the phenotype is not reversed by overexpression, it points towards the involvement of other molecular targets.

  • Target Knockout/Knockdown: Utilize cell lines where the intended target has been genetically removed or its expression is significantly reduced. If the drug still elicits the same response in these cells, it is a strong indicator of an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Potential Cause: Drug instability or improper handling.

    • Troubleshooting Step: Tofacitinib citrate's stability can be dependent on pH and temperature.[5] Ensure that stock solutions are prepared fresh in a suitable solvent like DMSO and stored correctly.[5][15] When diluting for experiments, use fresh culture medium.

  • Potential Cause: Variability in cell culture conditions.

    • Troubleshooting Step: Cell line heterogeneity, passage number, and seeding density can all influence the cellular response to a drug.[5] Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure uniform cell seeding for all experiments.

  • Potential Cause: Off-target effects at the concentration used.

    • Troubleshooting Step: Conduct a thorough dose-response analysis to determine if the unexpected effect is concentration-dependent.[5] Compare the effective concentration for the observed phenotype with the known IC50 values for on-target (JAKs) and potential off-target kinases.

Issue 2: High cellular toxicity observed at concentrations intended for target inhibition.

  • Potential Cause: Off-target toxicity.

    • Troubleshooting Step: Screen Tofacitinib against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.

    • Troubleshooting Step: Perform a counter-screen using a cell line that does not express the primary target (e.g., JAK1 or JAK3). If toxicity persists, it is likely due to off-target effects.[16]

  • Potential Cause: Experimental artifact.

    • Troubleshooting Step: Review and optimize the experimental protocol, paying close attention to incubation times, reagent concentrations, and the health of the cells prior to treatment. Ensure all controls, including vehicle-only and untreated cells, are behaving as expected.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Potential Cause: Pharmacokinetic and pharmacodynamic (PK/PD) differences.

    • Troubleshooting Step: The in vivo selectivity and efficacy of Tofacitinib may not directly mirror in vitro results due to factors like drug metabolism, tissue distribution, and inter-individual variability.[1] If possible, measure Tofacitinib concentrations in plasma or the target tissue to correlate drug exposure with the observed biological effects.[5]

  • Potential Cause: Influence of the tissue microenvironment.

    • Troubleshooting Step: The complex interplay of various cell types and signaling molecules in an in vivo model can lead to different outcomes compared to isolated cell cultures. Consider the influence of the tissue microenvironment and systemic factors when interpreting in vivo data.[5]

Quantitative Data on Tofacitinib's Kinase Selectivity

KinaseIC50 (nM)NotesReference
JAK11High affinity[15]
JAK220Lower affinity compared to JAK1/3[4]
JAK31High affinity[15]
TYK2112Significantly lower affinity[4]
PKN2240-740Potential off-target[9]
TRPM66100-7700Potential off-target (micromolar range)[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of STAT Phosphorylation Inhibition

This protocol is designed to measure the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs).[6]

Materials:

  • Healthy donor blood

  • Ficoll-Paque

  • RPMI-1640 medium

  • Tofacitinib citrate

  • DMSO

  • Cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1)

  • Paraformaldehyde

  • Methanol

  • Fluorescently conjugated anti-phospho-STAT antibodies

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in complete RPMI-1640 medium.

  • Tofacitinib Incubation: Pre-incubate the cells with various concentrations of Tofacitinib or a DMSO vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine for 15-30 minutes to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with methanol to allow intracellular antibody staining.

  • Immunostaining: Stain the cells with fluorescently conjugated antibodies specific for the phosphorylated STAT protein of interest.

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the vehicle control.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a common in vivo model to assess the efficacy of Tofacitinib in a preclinical model of rheumatoid arthritis.[17]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Tofacitinib citrate

Procedure:

  • Induction of Arthritis (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster injection of 100 µL intradermally at the base of the tail.

  • Treatment Administration: Begin daily administration of Tofacitinib citrate or vehicle via oral gavage upon the first signs of arthritis (typically around day 25).

  • Efficacy Assessment:

    • Arthritis Score: Score each paw several times a week on a scale of 0-4 based on the severity of inflammation. The maximum score per mouse is 16.[17]

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis (e.g., IL-6, TNF-α) and harvest paws for histopathological analysis to assess inflammation and joint damage.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model PBMC_Isolation Isolate PBMCs Tofacitinib_Treatment Treat with Tofacitinib and Cytokine PBMC_Isolation->Tofacitinib_Treatment Flow_Cytometry Analyze pSTAT by Flow Cytometry Tofacitinib_Treatment->Flow_Cytometry CIA_Induction Induce CIA in Mice Tofacitinib_Administration Administer Tofacitinib CIA_Induction->Tofacitinib_Administration Clinical_Scoring Monitor Arthritis Score and Paw Swelling Tofacitinib_Administration->Clinical_Scoring Endpoint_Analysis Histopathology and Cytokine Analysis Clinical_Scoring->Endpoint_Analysis

References

Technical Support Center: Overcoming Resistance to (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (3R,4S)-Tofacitinib in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to Tofacitinib?

A1: Acquired resistance to Tofacitinib can arise from several mechanisms, primarily centered around the reactivation of the JAK-STAT signaling pathway or activation of bypass pathways. Key mechanisms include:

  • Reactivation of JAK-STAT Signaling: Even in the presence of Tofacitinib, JAK-STAT signaling can be reactivated. This can occur through the heterodimeric activation of JAK2 by other JAK family members like JAK1 and TYK2, leading to the restoration of downstream signaling without the need for secondary mutations in the JAK genes.[1]

  • Tumor Microenvironment-Induced Resistance: The bone marrow microenvironment, in particular, can promote the proliferation of malignant plasma cells and confer resistance to therapy.[2] Bone marrow stromal cells (BMSCs) can stimulate a JAK/STAT-mediated proliferative program in cancer cells, which Tofacitinib aims to reverse.[2]

  • IFNγ-Induced Immune Escape: In some cancer cell lines, such as the non-small cell lung cancer (NSCLC) cell line LC-2/ad, interferon-gamma (IFNγ) can induce a phenotype that is resistant to natural killer (NK) cell-mediated cytotoxicity.[3][4] This is achieved by downregulating NK cell-activating ligands and upregulating MHC class I molecules.[3][4] Tofacitinib can block this IFNγ-induced transformation.[3][4]

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that bypass the need for JAK1 and JAK3 signaling. While not explicitly detailed for Tofacitinib in the provided context, this is a common mechanism of resistance to targeted therapies.

Q2: My cells are showing reduced sensitivity to Tofacitinib. How can I confirm resistance?

A2: To confirm Tofacitinib resistance, a series of experiments should be performed to assess cell viability and the status of the JAK-STAT pathway.

  • Dose-Response Curve Analysis: Generate a dose-response curve by treating your parental (sensitive) and suspected resistant cell lines with a range of Tofacitinib concentrations. A rightward shift in the IC50 (half-maximal inhibitory concentration) value for the suspected resistant cells compared to the parental line indicates reduced sensitivity.

  • Western Blot Analysis of STAT Phosphorylation: Assess the phosphorylation status of key STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) in response to cytokine stimulation (e.g., IL-2, IL-6, IFNγ) with and without Tofacitinib treatment.[2][5] Resistant cells may show sustained or rapidly rebounding STAT phosphorylation despite Tofacitinib treatment.[5]

  • Long-term Viability Assays: Perform long-term colony formation or proliferation assays in the presence of Tofacitinib to determine if a subpopulation of cells can survive and proliferate under continuous drug pressure.

Q3: What strategies can be employed in vitro to overcome Tofacitinib resistance?

A3: Several strategies can be investigated to overcome Tofacitinib resistance in cell line models:

  • Combination Therapy:

    • With other kinase inhibitors: Combining Tofacitinib with inhibitors of other signaling pathways that may be acting as bypass mechanisms can be effective. For instance, in multiple myeloma cell lines, Tofacitinib shows synergy with the BCL-2 inhibitor venetoclax in the presence of bone marrow stromal cells.[2]

    • With HSP90 inhibitors: Genetic resistance to JAK2 inhibitors can be overcome by inhibition of HSP90.[1]

  • Dual-Targeting Inhibitors: Utilizing inhibitors that target multiple JAK family members may circumvent resistance mediated by heterodimeric JAK activation. For example, a dual JAK1/TYK2 inhibitor (TLL-018) has shown efficacy in overcoming resistance to JAK1 selective inhibitors in rheumatoid arthritis models.[6]

  • Modulation of the Tumor Microenvironment: Since the tumor microenvironment can contribute to resistance, co-culture models with stromal cells can be used to screen for agents that disrupt this protective interaction. Tofacitinib itself has been shown to reverse the growth-promoting effects of the bone marrow microenvironment.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No significant inhibition of STAT phosphorylation observed after Tofacitinib treatment. 1. Suboptimal Tofacitinib concentration. 2. Rapid rebound of signaling. 3. Activation of alternative signaling pathways. 4. Degraded Tofacitinib stock solution. 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.2. Analyze STAT phosphorylation at earlier time points post-treatment (e.g., 15, 30, 60 minutes).[2][5]3. Investigate other signaling pathways (e.g., PI3K/AKT, MAPK) for activation.4. Prepare a fresh stock solution of Tofacitinib.
Cell viability is not significantly affected by Tofacitinib, even at high concentrations. 1. Intrinsic or acquired resistance. 2. Presence of protective factors in the culture medium (e.g., high serum concentration). 3. Multidrug resistance pump overexpression. 1. Confirm resistance using the steps outlined in FAQ Q2. Investigate mechanisms of resistance.2. Test the effect of Tofacitinib in low-serum or serum-free media.3. Assess the expression and activity of ABC transporters.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent Tofacitinib treatment. 3. Cell line heterogeneity. 1. Maintain consistent cell density, passage number, and media composition.2. Ensure accurate and consistent timing of Tofacitinib addition and cytokine stimulation.3. Consider single-cell cloning to establish a homogenous population for experiments.

Quantitative Data Summary

Table 1: Tofacitinib IC50 Values Against JAK Isoforms

JAK IsoformIC50 (nM)Associated Signaling Pathways
JAK11IL-2, IL-6, IFNγ
JAK220EPO, TPO, GH
JAK3112IL-2, IL-4, IL-7, IL-9, IL-15, IL-21
TYK2344IL-12, IL-23

Data compiled from in vitro studies. Actual values can vary based on assay conditions.[7]

Table 2: Clinical Response to Tofacitinib vs. a Novel JAK1/TYK2 Inhibitor (TLL-018) in RA

Treatment GroupACR50 Response at Week 12 (%)Remission (DAS28 <2.6) at Week 12 (%)
Tofacitinib 5 mg daily41.717
TLL-018 20 mg daily65.4>30
TLL-018 30 mg daily72.0>30

Data from a study in patients with active rheumatoid arthritis (RA).[6]

Key Experimental Protocols

1. Western Blot for Phospho-STAT Analysis

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Tofacitinib Pre-treatment: Prepare a stock solution of Tofacitinib Citrate in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of Tofacitinib (e.g., 2.5 nM to 100 nM) for a specified duration (e.g., 1-2 hours).[7][8]

  • Cytokine Stimulation: Induce JAK-STAT signaling by adding a stimulating cytokine, such as recombinant IL-6 or IFNγ, for a short period (e.g., 15-30 minutes).[7]

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the total protein concentration using a standard method (e.g., BCA assay).[7]

  • Western Blot Analysis:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT (e.g., p-STAT3 Tyr705) and total STAT overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability Assay in Co-culture with Stromal Cells

  • Cell Seeding: Seed bone marrow stromal cells (BMSCs) in a 96-well plate and allow them to adhere overnight.

  • Co-culture: Add luciferase-expressing myeloma cells to the BMSC-coated wells.[2]

  • Tofacitinib Treatment: Treat the co-cultures with a range of Tofacitinib concentrations.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), measure the viability of the myeloma cells using a luciferase-based assay. This allows for specific measurement of the cancer cell viability in the presence of the stromal layer.[2]

Visualizations

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow_Resistance_Assessment cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Conclusion Parental_Cells Parental (Sensitive) Cell Line Dose_Response Dose-Response Curve (IC50 Determination) Parental_Cells->Dose_Response Western_Blot Western Blot (p-STAT Analysis) Parental_Cells->Western_Blot Viability_Assay Long-term Viability Assay Parental_Cells->Viability_Assay Resistant_Cells Suspected Resistant Cell Line Resistant_Cells->Dose_Response Resistant_Cells->Western_Blot Resistant_Cells->Viability_Assay Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 Assess_pSTAT Assess p-STAT Levels Western_Blot->Assess_pSTAT Evaluate_Survival Evaluate Long-term Survival Viability_Assay->Evaluate_Survival Conclusion Confirm Resistance Compare_IC50->Conclusion Assess_pSTAT->Conclusion Evaluate_Survival->Conclusion

Caption: Workflow for confirming Tofacitinib resistance in cell lines.

Resistance_Mechanisms_Logic cluster_mechanisms Mechanisms of Resistance Tofacitinib_Treatment Tofacitinib Treatment Resistance Development of Resistance Tofacitinib_Treatment->Resistance Reactivation Reactivation of JAK-STAT Signaling Resistance->Reactivation Bypass Activation of Bypass Pathways Resistance->Bypass Microenvironment Tumor Microenvironment (e.g., BMSCs) Resistance->Microenvironment Immune_Escape IFNγ-Induced Immune Escape Resistance->Immune_Escape

Caption: Key mechanisms of resistance to Tofacitinib.

References

Technical Support Center: Purity Analysis of (3R,4S)-Tofacitinib Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of (3R,4S)-Tofacitinib samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in Tofacitinib can originate from the synthesis process, degradation, or long-term storage.[1] These can be categorized as synthetic intermediates, process-related compounds, and degradation products.[1] Some known impurities include Amine impurity, Dihydro impurity, Benzyl impurities, Tofacitinib N-oxide, Tofacitinib Amide impurity, and Tofacitinib Formyl impurity.[2] It is crucial to profile these impurities to ensure the therapeutic safety and efficacy of the drug.[1]

Q2: Which analytical technique is most suitable for Tofacitinib purity analysis?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and robust method for determining the purity of Tofacitinib and quantifying its related substances.[3] HPLC methods, particularly with a UV or PDA detector, have been developed and validated for specificity, linearity, accuracy, and precision in analyzing Tofacitinib samples.[3]

Q3: My HPLC chromatogram shows significant peak tailing for the Tofacitinib peak. What could be the cause and how can I resolve it?

A3: Peak tailing for Tofacitinib can be caused by several factors, including interaction with active silanols on the HPLC column, the use of an inappropriate mobile phase pH, or column contamination.[4] To resolve this, you can:

  • Use a high-purity silica-based column.

  • Adjust the mobile phase pH to suppress silanol ionization; a lower pH is often effective.[4]

  • Incorporate a suitable buffer in your mobile phase to maintain a constant ionization state of the sample.[4]

  • Clean the column with appropriate solvents to remove any contaminants.[5]

Q4: I am observing ghost peaks in my gradient HPLC analysis of Tofacitinib. What is the likely source?

A4: Ghost peaks in gradient HPLC are often due to impurities in the mobile phase, especially in the weaker solvent, which accumulate on the column and elute as the solvent strength increases.[4] To mitigate this, ensure you are using high-purity solvents and freshly prepared mobile phases. Filtering the mobile phase can also help remove particulate matter.[6]

Q5: How should I conduct forced degradation studies for Tofacitinib?

A5: Forced degradation studies are essential to understand the stability of Tofacitinib and to develop a stability-indicating analytical method.[4][7] These studies typically involve exposing the Tofacitinib sample to various stress conditions, including:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature.[7]

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.[7]

  • Oxidative Degradation: e.g., 3-30% Hydrogen Peroxide.

  • Thermal Degradation: e.g., exposing the solid drug to heat.[4]

  • Photolytic Degradation: e.g., exposing the drug to UV light.[4]

It has been noted that Tofacitinib is particularly sensitive to basic and acidic hydrolytic conditions and oxidation.[7]

Quantitative Data Summary

Table 1: Typical HPLC Method Parameters for Tofacitinib Purity Analysis
ParameterValueReference
Column Waters XBridge BEH Shield RP18, 4.6-mm x 150 mm, 2.5 µm
Mobile Phase A Buffer (e.g., Potassium dihydrogen phosphate with 1-Octane sulfonic acid sodium salt, pH 5.5) and Acetonitrile (90:10 v/v)
Mobile Phase B Acetonitrile and Buffer (70:30 v/v)
Flow Rate 0.8 - 1.0 mL/min[8]
Column Temperature 25 - 45°C
Detection Wavelength 210 nm or 280 nm
Injection Volume 10 µL
Table 2: Summary of Validation Parameters for a Tofacitinib HPLC Assay
ParameterTypical Acceptance CriteriaExample ResultReference
Linearity (Correlation Coefficient, r) ≥ 0.9990.9998[5]
Accuracy (% Recovery) 97.0% - 103.0%98.09% - 100.82%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Reportable0.416 µg/mL[7]
Limit of Quantitation (LOQ) Reportable1.260 µg/mL[7]
Specificity No interference from placebo or degradation productsPeak purity > 99.9%[4]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis

Objective: To prepare Tofacitinib standard and sample solutions for purity analysis by HPLC.

Materials:

  • This compound reference standard

  • This compound sample

  • Diluent (e.g., a mixture of mobile phase components)

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • HPLC vials

Procedure:

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Tofacitinib reference standard and transfer it to a 100-mL volumetric flask.

    • Add about 80 mL of Diluent and sonicate for 5 minutes to dissolve the solid.

    • Allow the solution to cool to room temperature and then dilute to volume with the Diluent. Mix well.

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh a quantity of the Tofacitinib sample powder equivalent to 10 mg of Tofacitinib and transfer it to a 100-mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Solution.

  • System Suitability Solution:

    • Prepare a solution containing Tofacitinib and known impurities at appropriate concentrations to verify the resolution and performance of the chromatographic system.

Protocol 2: HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound sample using a validated RP-HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector (e.g., Agilent 1260 or Waters Alliance 2695).

  • Chromatography data acquisition and processing software (e.g., Empower).

Chromatographic Conditions:

  • Use the parameters outlined in Table 1 or a suitably validated in-house method.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a blank injection (Diluent) to ensure the absence of interfering peaks.

  • Inject the System Suitability Solution multiple times (e.g., five replicates) and verify that system suitability parameters (e.g., resolution, tailing factor, and precision) meet the predefined criteria.

  • Inject the Standard Solution and the Sample Solution.

  • Process the chromatograms and calculate the percentage purity of the Tofacitinib sample and the percentage of each impurity using appropriate formulas (typically based on area normalization or against a reference standard).

Visualizations

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Tofacitinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Forced_Degradation_Workflow start Tofacitinib Sample process_stress Expose to Stress Conditions start->process_stress stress_conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic process_stress->stress_conditions process_analysis Analyze by Stability-Indicating HPLC Method process_stress->process_analysis end Evaluate Degradation Profile & Method Specificity process_analysis->end

Caption: Workflow for conducting forced degradation studies of Tofacitinib.

HPLC_Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem HPLC Problem Identified Peak_Tailing Peak Tailing Problem->Peak_Tailing e.g. RT_Drift Retention Time Drift Problem->RT_Drift e.g. Noisy_Baseline Noisy Baseline Problem->Noisy_Baseline e.g. Sol_Tailing Column Contamination Incorrect Mobile Phase pH Silanol Interactions Peak_Tailing->Sol_Tailing Possible Causes Peak_Fronting Peak Fronting Split_Peaks Split Peaks Sol_RT Column Temperature Fluctuation Mobile Phase Composition Change Column Degradation RT_Drift->Sol_RT Possible Causes No_Peaks No Peaks Sol_Noise Air Bubbles in Detector Contaminated Mobile Phase Detector Lamp Issue Noisy_Baseline->Sol_Noise Possible Causes Drifting_Baseline Drifting Baseline

Caption: A decision tree for troubleshooting common HPLC issues in Tofacitinib analysis.

References

Technical Support Center: (3R,4S)-Tofacitinib Formulation for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully formulating (3R,4S)-Tofacitinib for animal studies. Below you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation preparation and administration.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Precipitation of Tofacitinib during preparation or storage. High pH: Tofacitinib citrate's solubility is significantly lower at neutral or near-neutral pH.[1][2]Lower the pH of the aqueous vehicle to a range of 2.0 to 5.0 using a suitable buffer, such as a citrate buffer.[2][3]
Low Temperature: Solubility can decrease at lower temperatures.If storing a solution, ensure it is kept at a temperature that maintains solubility. For suspensions, ensure adequate resuspension before use.
Incorrect Solvent/Vehicle: The chosen solvent may not be appropriate for the desired concentration.For aqueous solutions, ensure the pH is acidic.[1] For higher concentration suspensions, consider using vehicles like 0.5% methylcellulose.[4]
Inconsistent experimental results or apparent lack of efficacy. Improper Formulation: Inhomogeneous suspension or incorrect dosage calculation.Ensure the formulation is a uniform suspension before each administration by vortexing or stirring.[5] Double-check all dosage calculations.
Incorrect Dosage: The dose may be too low for the specific animal model and disease state.Review scientific literature for established effective dose ranges for your model. Doses can vary significantly, for instance, from 6.2 mg/kg in rat arthritis models to 50 mg/kg in mouse psoriasis models.[2]
Degradation of Tofacitinib: The compound may have degraded due to improper storage or formulation conditions.Tofacitinib is most stable in acidic conditions (below pH 5.0) at low temperatures.[2][3] Aqueous solutions should be prepared fresh, and long-term storage of aqueous solutions is not recommended.[6]
Difficulty with oral gavage administration. High Viscosity of Formulation: A thick suspension can be difficult to draw into a syringe and administer.Adjust the concentration of the suspending agent (e.g., methylcellulose) to achieve a suitable viscosity.
Animal Stress: Improper handling or gavage technique can lead to inaccurate dosing or harm to the animal.Ensure proper training in oral gavage techniques. Use appropriate gavage needle sizes for the animal.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tofacitinib?

A1: Tofacitinib is a Janus kinase (JAK) inhibitor.[2] It primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway. This pathway is critical for signaling by numerous cytokines and growth factors involved in inflammation and immune responses.[2]

Q2: What are the key factors influencing the solubility of Tofacitinib Citrate?

A2: The solubility of Tofacitinib citrate is highly dependent on pH.[1][2] Its aqueous solubility is significantly higher in acidic conditions. For example, the solubility ranges from 3.48 to 28 mg/mL in aqueous solutions with a pH of 1 to 3.9, but drops to 0.20 to 0.59 mg/mL at a pH of 4.53 to 8.[1] The solubility in water is approximately 2.9 mg/mL.[7][8]

Q3: What are the recommended vehicles for administering this compound to animals?

A3: The choice of vehicle depends on the desired concentration and route of administration. For oral gavage, a common and effective vehicle is an aqueous suspension containing 0.5% methylcellulose and 0.025% Tween 20.[5] For some applications, PEG300 has also been used.[9]

Q4: What is a typical oral dosage range for Tofacitinib in animal studies?

A4: The effective dose of Tofacitinib can vary widely depending on the animal model and the disease being studied. Published studies have used oral doses ranging from as low as 0.3 mg/kg up to 100 mg/kg.[10][11] It is crucial to consult relevant literature for your specific model or conduct a dose-response study to determine the optimal dosage.

Q5: How should I store this compound powder and its formulations?

A5: Tofacitinib citrate powder should be stored at -20°C for long-term stability.[6] Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[6] If a stock solution is prepared in a solvent like DMSO, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[12]

Quantitative Data Summary

Table 1: Solubility of Tofacitinib Citrate

Solvent/ConditionSolubilityReference(s)
Water2.9 mg/mL[7][8]
Aqueous Solution (pH 1-3.9)3.48 - 28 mg/mL[1]
Aqueous Solution (pH 4.53-8)0.20 - 0.59 mg/mL[1]
DMSO~10 mg/mL[6]
Dimethylformamide (DMF)~5 mg/mL[6]
0.5% Methylcellulose30 mg/mL at 25°C[4]
Ethanol<1 mg/mL at 25°C[4]

Table 2: Example Oral Dosages in Animal Models

Animal ModelSpeciesDosageReference(s)
ArthritisRat6.2 mg/kg/day[9]
Psoriasis and ArthritisMouse50 mg/kg/day[5]
Diabetic RetinopathyMouse15 mg/kg/day (intraperitoneal)[5]
Collagen-Induced ArthritisMouse1 - 100 mg/kg (total daily dose)[10]
Oxazolone-Induced ColitisMouse1 - 30 mg/kg[11]

Experimental Protocols

Protocol 1: Preparation of Tofacitinib Suspension for Oral Gavage (e.g., 5 mg/mL)

Materials:

  • This compound Citrate powder

  • Methylcellulose

  • Tween 20

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh boats

  • Graduated cylinders and beakers

Methodology:

  • Vehicle Preparation (0.5% Methylcellulose with 0.025% Tween 20):

    • To prepare 100 mL of the vehicle, heat approximately 50 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of methylcellulose while stirring vigorously to ensure proper dispersion.

    • Add 25 µL of Tween 20 to the mixture.

    • Add the remaining 50 mL of cold sterile water and continue stirring until the methylcellulose is fully dissolved and the solution is clear.

    • Allow the vehicle to cool to room temperature before use.

  • Tofacitinib Suspension Preparation:

    • Dose Calculation: Determine the required concentration based on the desired dose (mg/kg), the average animal weight (kg), and the dosing volume (mL/kg). For a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.

    • Weigh the necessary amount of this compound Citrate powder. For a 5 mg/mL suspension in 10 mL of vehicle, you would need 50 mg of Tofacitinib Citrate.

    • If the powder is clumpy, gently triturate it to a fine powder using a mortar and pestle.

    • In a small beaker, add a small volume of the prepared vehicle to the Tofacitinib powder to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired concentration and a homogenous suspension.

  • Administration:

    • Keep the suspension continuously stirred before and during dosing to ensure homogeneity.

    • Use an appropriately sized syringe and gavage needle for the animal.

    • Administer the calculated volume to the animal via oral gavage.

Visualizations

Formulation_Workflow cluster_prep Preparation cluster_admin Administration dose_calc 1. Dose Calculation weigh_tofa 2. Weigh Tofacitinib dose_calc->weigh_tofa create_paste 4. Create Paste weigh_tofa->create_paste vehicle_prep 3. Prepare Vehicle vehicle_prep->create_paste add_vehicle 5. Add Remaining Vehicle create_paste->add_vehicle homogenize 6. Homogenize Suspension add_vehicle->homogenize stir 7. Continuous Stirring homogenize->stir draw_dose 8. Draw Dose stir->draw_dose administer 9. Administer via Gavage draw_dose->administer

Caption: Workflow for preparing a Tofacitinib suspension for animal studies.

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK inhibits pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression modulates

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

Technical Support Center: (3R,4S)-Tofacitinib Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (3R,4S)-Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the less active enantiomer of Tofacitinib, a potent inhibitor of Janus kinases (JAKs).[1][2][3] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, interfering with the JAK-STAT signaling pathway.[4][5] This pathway is crucial for signaling numerous cytokines and growth factors involved in inflammatory and immune responses.[4][6] By blocking this pathway, Tofacitinib modulates the immune response.[6]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of Tofacitinib citrate is high-purity Dimethyl Sulfoxide (DMSO).[7][8] For long-term storage, aliquoted stock solutions in DMSO should be stored at -80°C, which can preserve the solution for up to two years.[7][9] Storage at -20°C is suitable for up to one year.[7][9] It is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7][9] Aqueous solutions are not recommended for storage longer than one day.[7][8]

Q3: What are the known IC50 values for Tofacitinib against different JAK kinases?

A3: The half-maximal inhibitory concentration (IC50) values for Tofacitinib can vary based on assay conditions. Reported values are summarized in the table below.

KinaseIC50 (nM)
JAK1112
JAK220
JAK31
(Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.)[10]

This compound is specifically noted as a potent inhibitor of JAK3 with an IC50 of 1 nM. [1][2][3]

Q4: How can I manage potential batch-to-batch variability of the Tofacitinib compound?

A4: Managing batch-to-batch variability requires a systematic approach.[11] This includes establishing stringent quality control criteria for incoming material, optimizing and standardizing experimental processes, and early validation to identify critical quality attributes.[11] Implementing Quality by Design (QbD) principles and characterizing the impact of raw materials can also help maintain consistency.[11] For Tofacitinib citrate, it is important to ensure consistency in the quality and concentration of all reagents, including the compound itself, cell culture media, and antibodies.

Troubleshooting Guides

Cell-Based Assays

Issue 1: High variability or inconsistent dose-response curves.

  • Potential Cause:

    • Drug Instability: Improper storage or handling of Tofacitinib stock solutions can lead to degradation.

    • Cell Line Heterogeneity: Different cell lines or even different passages of the same cell line can exhibit varying sensitivity to the compound.

    • Inconsistent Cell Seeding Density: Variations in the number of cells seeded can alter the effective concentration of the drug per cell.

    • Vehicle Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells, affecting the results.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Consider performing HPLC to assess the stability of your stock solution if degradation is suspected.

    • Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure a uniform cell seeding density across all wells of your assay plate.

    • Optimize Vehicle Concentration: Conduct a vehicle toxicity assay to determine the maximum non-toxic concentration of your solvent for your specific cell line. Ensure the final solvent concentration is consistent across all experimental and control wells, typically below 0.1%.[12]

    • Include Proper Controls: Always include untreated and vehicle-treated controls in every experiment to normalize your results.

Issue 2: Unexpected or off-target effects observed.

  • Potential Cause:

    • Off-Target Kinase Inhibition: Although Tofacitinib is selective for JAKs, at higher concentrations it may inhibit other kinases, leading to unexpected signaling events.

    • Cell-Type Specific Responses: The cellular signaling network architecture is unique to each cell type, which can lead to varied responses to Tofacitinib.

  • Troubleshooting Steps:

    • Comprehensive Pathway Analysis: Utilize techniques like Western blotting for multiple signaling proteins or phosphoproteomics to gain a broader understanding of the signaling changes induced by Tofacitinib in your specific cell type.

    • Perform a Wide Dose-Response Analysis: Test a broad range of Tofacitinib concentrations to determine if the unexpected effect is dose-dependent.

    • Literature Review: Search for published studies that have used Tofacitinib in similar cell types to see if comparable effects have been reported.

Western Blot for STAT Phosphorylation

Issue: Weak or no signal for phosphorylated STAT (p-STAT).

  • Potential Cause:

    • Ineffective Cytokine Stimulation: The timing or concentration of the cytokine used to induce STAT phosphorylation may be suboptimal.

    • Rapid Dephosphorylation: Phosphatases in the cell lysate can quickly remove phosphate groups from STAT proteins.

    • Low Protein Concentration: Insufficient total protein loaded onto the gel.

  • Troubleshooting Steps:

    • Optimize Stimulation Time: The peak of STAT phosphorylation is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after cytokine stimulation to determine the optimal time point for cell lysis.

    • Use Phosphatase Inhibitors: Ensure your cell lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors.

    • Quantify Protein and Load Sufficiently: Accurately quantify the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) and load a sufficient amount (typically 20-30 µg) per lane.

    • Check Antibody and Reagents: Verify the activity of your primary and secondary antibodies and ensure all detection reagents are not expired.

Issue: High background on the Western blot membrane.

  • Potential Cause:

    • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.

    • Antibody Concentration Too High: The primary or secondary antibody concentration may be too high.

    • Contaminated Buffers: Buffers may be contaminated with particles or bacteria.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., up to 10% non-fat milk or BSA).[13] Consider switching the blocking agent.

    • Titrate Antibodies: Perform a titration of your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.

    • Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them before use to remove any particulates.[13]

    • Increase Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations.

Animal Models

Issue: High variability in treatment response among animals.

  • Potential Cause:

    • Animal Stress: Frequent handling and administration of the drug or vehicle can induce stress, which may affect the immune response and disease severity.

    • Genetic Variability: Even within inbred strains, some genetic drift can lead to variations in drug response.

    • Differences in Disease Induction: In models of induced disease (e.g., collagen-induced arthritis), the severity of the initial disease induction can vary between animals.

    • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different effective drug exposures.

  • Troubleshooting Steps:

    • Acclimatize Animals and Refine Handling: Allow for a sufficient acclimatization period before the start of the experiment. Handle animals gently and consistently to minimize stress.

    • Randomize and Blind: Randomize animals into treatment groups and blind the investigators who are assessing the outcomes to minimize bias.

    • Monitor Disease Severity: Score disease severity before the start of treatment to ensure a balanced distribution of disease activity across groups. Continue to monitor throughout the experiment to account for baseline differences in the statistical analysis.

    • Conduct Pilot Pharmacokinetic Studies: If high variability is a significant concern, consider a pilot pharmacokinetic study to understand the drug's behavior in your specific animal model and to correlate drug exposure with the observed effects.

Quantitative Data Summary

Tofacitinib Pharmacokinetic Parameters in Rats
ParameterValueCondition
t1/2 (half-life) ~1.06 - 1.81 hoursOral administration (10 mg/kg)
Cmax (max. concentration) ~1607 - 2134 µg/LOral administration (10 mg/kg)
AUC(0-∞) (Area Under the Curve) Significantly increased with co-administration of CYP3A4 inhibitorsOral administration
CL/F (Apparent Clearance) Decreased with co-administration of CYP3A4 inhibitorsOral administration
(Data compiled from studies in Sprague-Dawley rats. Values can be influenced by factors such as dose, administration route, and co-administered substances.)[14]
Effect of Tofacitinib on Cytokine-Induced STAT Phosphorylation
CytokineCell TypeInhibition of STAT Phosphorylation
IL-2, IL-4, IL-15, IL-21CD4+ T cells>50% inhibition
IFN-αCD4+ T cells>50% inhibition
IFN-γB cells>50% inhibition
IL-10MonocytesLowest inhibition (~10%)
(Data from a study in RA patients treated with tofacitinib 5 mg twice daily for three months.)[15]
Effect of Tofacitinib on Cytokine Production
CytokineCell/Tissue TypeTofacitinib ConcentrationEffect
IL-6RA Synoviocytes & PBMC Co-culture1 µM - 100 µMDose-dependent decrease
IL-8RA Synoviocytes & PBMC Co-culture1 µM - 100 µMDose-dependent decrease
IL-17AEntheseal CD4+ T-cells1000 nMSignificant reduction
TNFEntheseal CD4+ & CD8+ T-cells1000 nMSignificant reduction
(Data compiled from in vitro studies.)[16][17]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-6-Induced STAT3 Phosphorylation

This protocol outlines a method to determine the inhibitory effect of Tofacitinib on STAT3 phosphorylation in a cell-based assay.

  • Cell Culture and Preparation:

    • Culture human chondrocytes or other suitable cells to 80-90% confluency.

    • Seed cells in 6-well plates at a predetermined density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to treatment.

  • Tofacitinib Pre-treatment:

    • Prepare a stock solution of Tofacitinib citrate in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of Tofacitinib in serum-free cell culture medium to achieve final concentrations ranging from 2.5 nM to 100 nM.

    • Include a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the wells with the medium containing the different concentrations of Tofacitinib or vehicle control and pre-incubate for 1-2 hours.

  • Cytokine Stimulation:

    • Add recombinant human IL-6 to each well to a final concentration of 20 ng/mL to induce JAK-STAT signaling.

    • Incubate for the predetermined optimal time for peak STAT3 phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge to pellet cell debris.

    • Quantify the total protein concentration in each supernatant using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

  • Quantification and Data Analysis:

    • Perform densitometry on the bands to quantify the levels of p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Calculate the percentage inhibition of STAT3 phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.

    • Plot the results to determine the IC50 value of Tofacitinib in the cellular assay.[18][19]

Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model for Efficacy Assessment

This protocol describes a common in vivo model to evaluate the efficacy of Tofacitinib in rheumatoid arthritis.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1 mice.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Administration:

    • Begin administration of Tofacitinib citrate or vehicle upon the first signs of arthritis (typically around day 25-28) or prophylactically.

    • Administer Tofacitinib or vehicle daily via oral gavage at a specified dose (e.g., 30 mg/kg/day).[20]

  • Efficacy Assessment:

    • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the paws using a caliper.

    • Monitor these parameters regularly (e.g., 2-3 times per week).

  • Endpoint Analysis (e.g., Day 35):

    • Sacrifice the mice and collect blood for serum analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).

    • Harvest paws and joints for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.[4]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT pSTAT->pSTAT DNA DNA pSTAT->DNA 5. Translocation Tofacitinib This compound Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Seeding pretreatment Tofacitinib Pre-treatment (Varying Concentrations) start->pretreatment stimulation Cytokine Stimulation (e.g., IL-6) pretreatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis western Western Blot (p-STAT & Total STAT) lysis->western analysis Data Analysis (Densitometry & IC50 Calculation) western->analysis end End: Determine Inhibitory Effect analysis->end

Caption: General experimental workflow for an in vitro STAT phosphorylation inhibition assay.

References

Tofacitinib Chiral Purity Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral purity determination of tofacitinib.

Frequently Asked Questions (FAQs)

Q1: Why is the determination of chiral purity for tofacitinib important?

A1: Tofacitinib is a chiral molecule, with the desired therapeutic effect attributed to the (3R,4R)-enantiomer.[1][2][3] The opposite enantiomer, the (3S,4S)-isomer, is considered an impurity and its levels must be strictly controlled to ensure the safety and efficacy of the drug product.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have guidelines that necessitate the control of enantiomeric impurities in single-enantiomer drugs.[1][3]

Q2: What are the common analytical techniques for determining the chiral purity of tofacitinib?

A2: The most common and well-documented technique is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) using a chiral stationary phase.[1][2][4] Normal-phase HPLC (NP-HPLC) has also been reported for this separation.[3][5] Advanced analytical methods like HPLC are essential for detecting and quantifying tofacitinib-related compounds and impurities.[6]

Q3: What is the typical impurity profile of tofacitinib?

A3: Besides the (3S,4S)-enantiomer, other impurities can arise during the synthesis, formulation, or storage of tofacitinib.[7] These can include synthetic intermediates, process-related compounds, degradation products, and residual solvents.[6][7] Regulatory authorities provide strict guidelines on the permissible levels of these impurities.[6]

Troubleshooting Guide

Issue 1: Poor or no separation of tofacitinib enantiomers.

Possible Cause 1.1: Inappropriate chiral stationary phase (column).

  • Recommendation: The choice of the chiral column is critical for successful enantiomeric separation. For tofacitinib, CHIRALPAK® IH and CHIRALPAK® IC columns have been shown to be effective.[1][8] If you are not achieving separation, verify that you are using a suitable chiral column. Different chiral stationary phases have different selectivity, and a column that works for one compound may not work for another. It has been reported that CHIRALPAK® AS-RH and SUMICHIRAL OA-7100 columns provided suboptimal or no separation for tofacitinib enantiomers.[1]

Possible Cause 1.2: Suboptimal mobile phase composition.

  • Recommendation: The mobile phase composition, including the organic modifier, aqueous buffer, and additives, plays a crucial role in chiral recognition.

    • Organic Modifier: Acetonitrile has been shown to provide superior separation compared to methanol in reversed-phase methods.[1]

    • pH: The pH of the aqueous phase can significantly impact the ionization state of tofacitinib and its interaction with the stationary phase. A pH of 8.0 using an ammonium acetate buffer has been used successfully.[1][2]

    • Additives: In normal-phase HPLC, additives like diethylamine are often necessary to improve peak shape and resolution.[8]

Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause 2.1: Secondary interactions with the stationary phase.

  • Recommendation: Tailing peaks can result from unwanted interactions between the analyte and the stationary phase.

    • Mobile Phase Additives: The addition of a small amount of a basic modifier like diethylamine to the mobile phase in normal-phase chromatography can help to block active sites on the silica surface and improve peak shape.[8]

    • pH Adjustment: In reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.

Possible Cause 2.2: Column overload.

  • Recommendation: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample solution.

Issue 3: Low sensitivity (inability to detect or quantify low levels of the enantiomeric impurity).

Possible Cause 3.1: Inadequate detector settings.

  • Recommendation: Ensure the UV detector wavelength is set for maximum absorbance of tofacitinib. A detection wavelength of 285 nm or 289 nm has been reported to be effective.[1][5]

Possible Cause 3.2: Suboptimal sample preparation.

  • Recommendation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. The reported solvent for tablet extraction is a mixture of 5 mM ammonium acetate (pH 8.0) and acetonitrile (4:1).[1]

Experimental Protocols

Reversed-Phase HPLC Method for Tofacitinib Chiral Purity

This protocol is based on a validated method for the determination of the (3S,4S)-enantiomer in tofacitinib citrate tablets.[1]

ParameterCondition
Column CHIRALPAK® IH (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Acetate Buffer (pH 8.0)B: Acetonitrile
Gradient Elution 0 min, 20% B; 2 min, 15% B; 15 min, 25% B; 20 min, 90% B; 25 min, 90% B; 30 min, 20% B; 40 min, 20% B
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 20.0 µL

Sample Preparation:

  • Test Solution (Tablets): Weigh an appropriate amount of powdered tofacitinib citrate tablets (approximately 5 mg of tofacitinib) and extract with 10 mL of a solvent mixture of 5 mM ammonium acetate (pH 8.0) and acetonitrile (4:1) using ultrasonication for 15 minutes. Filter the solution through a 0.45-µm polyether sulfone membrane.[1]

  • Mixed Reference Solution: Accurately weigh appropriate amounts of the (3R,4R)- and (3S,4S)-isomers of tofacitinib citrate, dissolve in the solvent mixture, and dilute to a final concentration of 5 µg/mL for each enantiomer.[1]

Method Validation Data:

ParameterResult
Linearity Range 0.1002–20.04 µg/mL (r = 0.9999)
LOD 0.04 µg/mL
LOQ 0.1 µg/mL
Average Recovery 98.6% (RSD = 0.7%)

Visualizations

Experimental Workflow for Tofacitinib Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Tofacitinib Sample extract Extract with Solvent (Ammonium Acetate/ACN) start->extract ultrasonicate Ultrasonicate for 15 min extract->ultrasonicate filter Filter through 0.45 µm membrane ultrasonicate->filter inject Inject Sample onto Chiral HPLC Column filter->inject separate Gradient Elution inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Chiral Purity (% Enantiomeric Impurity) integrate->calculate end end calculate->end Final Report

Caption: Workflow for the chiral purity determination of tofacitinib by RP-HPLC.

Troubleshooting Logic for Enantiomer Separation

G start Poor or No Enantiomeric Separation check_column Is the correct chiral column being used? (e.g., CHIRALPAK IH) start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes solution_column Select a recommended chiral column for tofacitinib. check_column->solution_column No check_peak_shape Are peaks well-defined? check_mobile_phase->check_peak_shape Yes solution_mobile_phase Optimize mobile phase: - Check organic modifier (ACN > MeOH) - Verify pH (e.g., 8.0) - Consider additives (e.g., DEA for NP) check_mobile_phase->solution_mobile_phase No success Separation Achieved check_peak_shape->success Yes solution_peak_shape Troubleshoot peak shape: - Adjust mobile phase pH/additives - Reduce sample concentration/ injection volume check_peak_shape->solution_peak_shape No (Tailing/Broad)

References

Validation & Comparative

A Comparative Analysis of (3R,4R)-Tofacitinib and (3R,4S)-Tofacitinib: Stereochemistry and Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the differential activity of Tofacitinib stereoisomers against Janus kinases.

Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases, including rheumatoid arthritis. As a chiral molecule, Tofacitinib exists as multiple stereoisomers, with the (3R,4R) configuration being the therapeutically active form. This guide provides a comparative analysis of the biological activity of (3R,4R)-Tofacitinib versus its diastereomer, (3R,4S)-Tofacitinib, supported by experimental data and detailed methodologies.

Executive Summary

The stereochemical configuration at the 3 and 4 positions of the piperidine ring of Tofacitinib is critical for its biological activity. Experimental data consistently demonstrates that the (3R,4R)-enantiomer is the most potent inhibitor of the JAK family of kinases. While other stereoisomers, including this compound, are often described as "less active," a nuanced understanding of their inhibitory profiles is essential for a comprehensive structure-activity relationship (SAR) analysis. This guide synthesizes available data to facilitate a direct comparison.

Comparative Inhibitory Activity

Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of Tofacitinib Stereoisomers against JAK Kinases

CompoundJAK1JAK2JAK3TYK2
(3R,4R)-Tofacitinib 1.7 - 1121.8 - 1340.75 - 234 - 416
This compound Data not availableData not available~1Data not available

Note: The IC50 values for (3R,4R)-Tofacitinib are presented as a range compiled from multiple sources, reflecting variations in experimental conditions. The IC50 value for this compound against JAK3 is reported by commercial suppliers; however, comprehensive data across all JAK kinases from a single peer-reviewed study is lacking. All four stereoisomers of Tofacitinib have been reported to be JAK selective[1].

JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, which are key mediators of inflammation and immune responses. The inhibition of JAKs prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of target genes involved in the inflammatory cascade.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibition Inhibition by Tofacitinib Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibits Phosphorylation

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the mechanism of action of Tofacitinib.

Experimental Protocols

The determination of the inhibitory activity of Tofacitinib stereoisomers relies on robust in vitro biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified JAK kinase by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate peptide.

Workflow:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - JAK Enzyme - Substrate Peptide - ATP - Tofacitinib Isomers Start->Prepare_Reagents Incubate Incubate Components: Enzyme + Substrate + ATP + Tofacitinib Isomer Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence (Proportional to ADP produced) Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serial dilutions of (3R,4R)-Tofacitinib and this compound are prepared in DMSO and then diluted in the kinase buffer.

  • Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the Tofacitinib isomer at various concentrations in a 96- or 384-well plate. The reaction is typically incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of STAT Phosphorylation

This assay measures the ability of Tofacitinib isomers to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Workflow:

Cellular_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., PBMCs, cell lines) Start->Cell_Culture Pre-treat Pre-treat cells with Tofacitinib Isomers Cell_Culture->Pre-treat Stimulate Stimulate with Cytokine (e.g., IL-2, IL-6) Pre-treat->Stimulate Lyse_Cells Lyse Cells and Extract Proteins Stimulate->Lyse_Cells Western_Blot Western Blot for p-STAT and Total STAT Lyse_Cells->Western_Blot Quantify Quantify Band Intensities Western_Blot->Quantify Calculate_Inhibition Calculate % Inhibition and IC50 Quantify->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3. Workflow for a cellular STAT phosphorylation inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured and then pre-incubated with various concentrations of (3R,4R)-Tofacitinib or this compound for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification: Following stimulation, the cells are washed and lysed to extract total protein. The protein concentration of each lysate is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).

  • Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-STAT to total STAT is calculated. The percent inhibition of STAT phosphorylation is determined relative to the cytokine-stimulated control, and IC50 values are calculated.

Conclusion

The stereochemistry of Tofacitinib is a critical determinant of its JAK inhibitory activity. The (3R,4R)-enantiomer is the biologically active form, exhibiting potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2. While the (3R,4S)-diastereomer is generally considered less active, further comprehensive studies are needed to fully characterize its inhibitory profile across the JAK family. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies to elucidate the structure-activity relationships of Tofacitinib stereoisomers and other novel kinase inhibitors.

References

A Comparative Guide to (3R,4S)-Tofacitinib and Other JAK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of (3R,4S)-Tofacitinib against other prominent Janus kinase (JAK) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the mechanism of action, efficacy, and safety of these targeted therapies.

Introduction to JAK Inhibition

Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes associate with cytokine receptors on the cell surface and, upon cytokine binding, initiate a signaling cascade known as the JAK-STAT pathway, which ultimately leads to the transcription of genes involved in cellular proliferation, differentiation, and immune responses.[1][2] Inhibiting these kinases can modulate the immune response, offering a therapeutic approach for various autoimmune and inflammatory diseases.[1]

This compound, a first-generation JAK inhibitor, primarily targets JAK1 and JAK3.[1][3][4][5] This guide compares its performance with other JAK inhibitors, including those with different selectivity profiles, such as the JAK1/JAK2 inhibitors baricitinib and ruxolitinib, and the more selective JAK1 inhibitors upadacitinib and filgotinib.

Mechanism of Action and Signaling Pathway

JAK inhibitors exert their effects by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT signaling pathway mitigates the effects of various pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Tofacitinib This compound & Other JAK Inhibitors Tofacitinib->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and the Point of Inhibition by JAK Inhibitors.

Comparative In Vitro Selectivity

The selectivity of JAK inhibitors for the different JAK isoforms is a key differentiator that may influence their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

JAK InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)
This compound 112201-JAK1/JAK3
Baricitinib 5.95.7>40053JAK1/JAK2
Upadacitinib 4312023004700JAK1
Filgotinib 62917500--JAK1
Ruxolitinib 3.32.842819JAK1/JAK2
Peficitinib 3.95.00.74.8Pan-JAK

Note: IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Comparative Clinical Efficacy in Rheumatoid Arthritis

The efficacy of JAK inhibitors has been extensively studied in patients with rheumatoid arthritis (RA). The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are commonly used endpoints in these trials, representing a 20%, 50%, and 70% improvement in RA signs and symptoms, respectively.

Trial (Inhibitor)Patient PopulationACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
ORAL Solo (Tofacitinib 5mg BID) MTX-IR59.8--
RA-BEAM (Baricitinib 4mg QD) MTX-IR70--
SELECT-COMPARE (Upadacitinib 15mg QD) MTX-IR714525
FINCH 2 (Filgotinib 200mg QD) bDMARD-IR6642.822.2

Data presented is from key Phase 3 clinical trials at 12 weeks. MTX-IR: Methotrexate-inadequate responders; bDMARD-IR: Biologic disease-modifying antirheumatic drug-inadequate responders.

A network meta-analysis of four randomized controlled trials (RCTs) in RA patients with an inadequate response to biologic DMARDs (bDMARDs) found that upadacitinib 15 mg had the highest probability of achieving an ACR20 response, followed by filgotinib 200 mg and baricitinib 4 mg.[6] For the ACR50 response, baricitinib 4 mg ranked highest, followed by filgotinib 200 mg and tofacitinib 5 mg.[6] In another network meta-analysis of five RCTs in RA patients, peficitinib 150 mg showed the highest probability of achieving the ACR20 response rate as monotherapy.[7]

Comparative Safety Profile

The safety of JAK inhibitors is a critical consideration in their clinical use. A key area of focus has been the risk of venous thromboembolism (VTE).

JAK InhibitorKey Safety Findings from Clinical Trials and Post-Marketing Data
This compound A post-marketing study (ORAL Surveillance) showed an increased risk of pulmonary embolism and death with the 10 mg twice-daily dose compared to TNF inhibitors in patients with cardiovascular risk factors.[8] Analysis of the FAERS database showed significantly elevated reporting rates of pulmonary thrombosis.[9]
Baricitinib Analysis of the FAERS database showed significantly increased reporting for pulmonary embolism and deep vein thrombosis.[9] A self-controlled case series suggested an association with an increased risk of VTE and arterial thromboembolic events.[2]
Upadacitinib The FDA has applied a boxed warning regarding the risk of serious heart-related events, cancer, blood clots, and death, similar to other JAK inhibitors.[10]
Filgotinib An integrated safety analysis of seven studies showed no VTEs in the placebo-controlled group, with low incidence rates in the filgotinib groups.[8]
Ruxolitinib Analysis of the FAERS database showed significantly elevated reporting rates for portal vein thrombosis and thrombosis.[9]

A meta-analysis of 42 RCTs concluded that the pooled data did not provide evidence to support the current warnings of VTE risk for JAK inhibitors as a class in immune-mediated inflammatory diseases.[11] However, it's important to note that many of these trials excluded patients with significant cardiovascular risk factors.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (JAK Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents incubate Incubate Enzyme and Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction with ATP incubate->initiate_reaction run_reaction Incubate at Controlled Temperature initiate_reaction->run_reaction stop_reaction Stop Reaction run_reaction->stop_reaction detect_signal Quantify Phosphorylation/Product stop_reaction->detect_signal analyze_data Calculate % Inhibition and IC50 detect_signal->analyze_data end End analyze_data->end

Figure 2: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Objective: To determine the concentration of a JAK inhibitor required to inhibit 50% of the enzymatic activity of a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (JAK inhibitors) at various concentrations

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Clinical Trial Protocol for Efficacy in Rheumatoid Arthritis (Generalized)

Clinical_Trial_Workflow start Start screening Patient Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization (Treatment vs. Placebo/Comparator) screening->randomization treatment_period Double-Blind Treatment Period randomization->treatment_period assessments Efficacy & Safety Assessments (e.g., ACR20, DAS28, AEs) treatment_period->assessments At Baseline & Follow-up Visits data_analysis Statistical Analysis of Endpoints assessments->data_analysis end End data_analysis->end

Figure 3: Generalized Workflow for a Phase 3 Clinical Trial in Rheumatoid Arthritis.

Objective: To evaluate the efficacy and safety of a JAK inhibitor in patients with moderately to severely active rheumatoid arthritis.

Study Design: Randomized, double-blind, placebo-controlled, and/or active-comparator-controlled study.

Patient Population: Adults with a diagnosis of RA according to established criteria (e.g., ACR/EULAR 2010), with active disease despite prior treatment with conventional synthetic or biologic DMARDs.

Intervention: Patients are randomized to receive the investigational JAK inhibitor at a specific dose, placebo, or an active comparator (e.g., adalimumab), often in combination with a stable background of methotrexate.[12][13][14]

Primary Efficacy Endpoints (Example: ORAL Solo Trial):

  • ACR20 Response at Week 12: A 20% or greater improvement from baseline in the number of tender and swollen joints, and a 20% or greater improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[15][16]

  • Change from Baseline in HAQ-DI at Week 12: To assess improvements in physical function.[15][16]

  • DAS28-CRP < 2.6 at Week 12: Proportion of patients achieving clinical remission as measured by the Disease Activity Score 28 using C-reactive protein.[15][16]

Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.

Conclusion

This compound, as a first-generation JAK inhibitor, has demonstrated efficacy in treating rheumatoid arthritis and other inflammatory conditions. However, the landscape of JAK inhibition has evolved with the development of second-generation inhibitors exhibiting greater selectivity for specific JAK isoforms. This guide highlights that while all approved JAK inhibitors show significant efficacy, there are differences in their selectivity profiles, which may translate to variations in their clinical efficacy and safety.[6] For researchers and drug development professionals, understanding these nuances is critical for the continued development of more targeted and safer therapies for immune-mediated diseases. Further head-to-head clinical trials are needed to more definitively compare the relative benefits and risks of these agents.

References

(3R,4S)-Tofacitinib in Mouse Arthritis Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (3R,4S)-Tofacitinib with established alternative treatments in mouse models of arthritis. The data presented is compiled from preclinical studies to assist in the evaluation of therapeutic candidates for inflammatory joint diseases.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK3. This inhibition disrupts the JAK-STAT signaling pathway, a critical cascade in the inflammatory process characteristic of rheumatoid arthritis. By blocking this pathway, Tofacitinib modulates the transcription of pro-inflammatory cytokines, thereby reducing inflammation and joint damage.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Arthritis Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Initiates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK, preventing the phosphorylation and activation of STAT proteins, which in turn suppresses the transcription of inflammatory genes in the nucleus.

Comparative Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) model in DBA/1J mice is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following tables summarize the efficacy of this compound compared to Methotrexate, a conventional disease-modifying antirheumatic drug (DMARD), and other JAK inhibitors.

This compound vs. Methotrexate
Treatment GroupDoseMean Arthritis Score (± SEM)Paw Volume/Edema (mm or % increase)Joint Histology Score (± SEM)
CIA Control (Vehicle) -13.8 ± 1.369 ± 4% increase10 ± 2
This compound 15 mg/kg (twice daily)Reduced (p=0.03 vs. vehicle)Reduced (p=0.04 vs. vehicle)N/A
Methotrexate 20 mg/kg (weekly)4 ± 4 (p<0.05 vs. vehicle)12 ± 7% increase (p<0.001 vs. vehicle)1 ± 1 (p=0.02 vs. vehicle)

Note: Data for Tofacitinib and Methotrexate are compiled from separate studies using the same CIA mouse model (DBA/1J mice). Direct head-to-head comparative data in a single study was not available in the searched literature. N/A indicates that the data was not available in the cited source.

This compound vs. Other JAK Inhibitors

A comprehensive study evaluated the efficacy of five different JAK inhibitors in the CIA mouse model. All treatments demonstrated varying degrees of reduction in clinical scores and foot swelling compared to the vehicle group.[1]

Treatment GroupTargetRelative Efficacy in Reducing Arthritis Symptoms
This compound Pan-JAK (primarily JAK1/3)Effective
Upadacitinib JAK1Effective
CEP-33779 JAK2Effective
Ritlecitinib JAK3Effective
Deucravacitinib TYK2Effective

Note: This table provides a qualitative comparison based on the findings of a study by WuXi AppTec. The study indicated that all tested JAK inhibitors alleviated arthritis symptoms, but detailed quantitative comparative data was not publicly available.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in DBA/1J Mice

A standardized protocol for inducing arthritis is crucial for reproducible and comparable results.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Day18_45 Day 18-45: Treatment Administration (Tofacitinib or Vehicle) Monitoring Ongoing Monitoring: - Arthritis Score - Paw Swelling - Body Weight Day18_45->Monitoring Day21->Day18_45 Endpoint Endpoint Analysis: - Histopathology of Joints - Cytokine Profiling Monitoring->Endpoint

Caption: A typical experimental workflow for the collagen-induced arthritis (CIA) mouse model.

1. Induction of Arthritis:

  • Primary Immunization (Day 0): Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.

2. Treatment Administration:

  • Treatment with this compound (e.g., 15 mg/kg, twice daily via oral gavage) or the respective vehicle control is typically initiated upon the first signs of arthritis (around day 18-25) and continues until the end of the study (e.g., day 45).[2]

3. Efficacy Assessment:

  • Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, where:

    • 0 = No evidence of erythema or swelling

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb The maximum score per mouse is 16.[2]

  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals.

  • Histopathology: At the termination of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[1][3]

Conclusion

The available preclinical data demonstrates that this compound is an effective therapeutic agent in the mouse collagen-induced arthritis model, significantly reducing clinical signs of arthritis and paw swelling. When compared to the conventional DMARD, Methotrexate, Tofacitinib shows a comparable, and in some aspects, potentially more potent anti-arthritic effect. Furthermore, its efficacy is in line with that of other selective JAK inhibitors, highlighting the therapeutic potential of targeting the JAK-STAT pathway in inflammatory arthritis. This guide provides researchers and drug development professionals with a comparative overview to aid in the design and interpretation of preclinical studies for novel arthritis therapies.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (3R,4S)-Tofacitinib and its Active Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of (3R,4S)-Tofacitinib, the less active enantiomer of the Janus kinase (JAK) inhibitor, Tofacitinib. The therapeutic agent, Tofacitinib, is the (3R,4R)-enantiomer and is a potent inhibitor of the JAK family of enzymes, particularly JAK1 and JAK3.[1][2] This inhibition disrupts the JAK-STAT signaling pathway, a critical cascade for numerous cytokines and growth factors involved in immune responses and inflammation.[1][2]

While extensive data is available for the active (3R,4R)-Tofacitinib, direct comparative studies on the (3R,4S)-enantiomer are limited. This guide summarizes the available data for both enantiomers to provide a framework for understanding their differential effects.

Data Presentation

In Vitro Potency and Selectivity

Tofacitinib's therapeutic action is rooted in its selective inhibition of JAK1 and JAK3 over JAK2.[1] The in vitro potency is typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of (3R,4R)-Tofacitinib and Comparator JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
(3R,4R)-Tofacitinib 1.7 - 3.71.8 - 4.10.75 - 1.6
Baricitinib~5.9~5.7>400
Upadacitinib~43~110>1000

Data compiled from multiple sources.[1]

In Vivo Efficacy in Preclinical Models

The in vitro activity of (3R,4R)-Tofacitinib translates to efficacy in animal models of autoimmune diseases, such as the collagen-induced arthritis (CIA) model in mice and rats.[1]

Table 2: In Vivo Efficacy of (3R,4R)-Tofacitinib in a Rat Adjuvant-Induced Arthritis Model

Treatment GroupArthritis Score Reduction (%)Paw Swelling Reduction (%)
Vehicle--
(3R,4R)-Tofacitinib (3 mg/kg) Significant reductionSignificant reduction
(3R,4R)-Tofacitinib (10 mg/kg) Dose-dependent significant reductionDose-dependent significant reduction

Data is representative of typical findings in preclinical arthritis models.

Direct in vivo efficacy data for This compound in similar models is not widely reported, limiting a direct comparison.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase.

Materials:

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • ATP

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compound (this compound or (3R,4R)-Tofacitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the JAK enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. The detection method can vary, for example, using an antibody that recognizes the phosphorylated substrate coupled with a luminescent or fluorescent signal.

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound (this compound or (3R,4R)-Tofacitinib) formulated in a suitable vehicle

  • Vehicle control

Procedure:

  • Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment Administration: Begin administration of the test compound or vehicle upon the first signs of arthritis (typically around day 25-28). Administration is typically done daily via oral gavage.

  • Efficacy Assessment:

    • Arthritis Score: Score each paw based on the severity of inflammation (e.g., on a scale of 0-4), with a maximum score of 16 per mouse.

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Monitor body weight as a measure of general health.

  • Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., IL-6, TNF-α) and harvest paws for histopathological assessment of inflammation, cartilage destruction, and bone erosion.

Mandatory Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Modulation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of (3R,4R)-Tofacitinib.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound ((3R,4S) or (3R,4R)-Tofacitinib) Incubation Incubation with ATP Compound->Incubation Enzyme JAK Enzyme & Substrate Enzyme->Incubation Detection Signal Detection Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for an in vitro kinase assay.

In_Vivo_Workflow Immunization1 Day 0: Primary Immunization (Collagen + CFA) Immunization2 Day 21: Booster Immunization (Collagen + IFA) Immunization1->Immunization2 Treatment Day ~25-42: Daily Dosing (Vehicle, (3R,4S) or (3R,4R)-Tofacitinib) Immunization2->Treatment Monitoring Ongoing: Monitor Arthritis Score, Paw Swelling, Body Weight Treatment->Monitoring Endpoint Day ~42: Endpoint Analysis (Cytokines, Histopathology) Monitoring->Endpoint

Caption: Experimental workflow for an in vivo collagen-induced arthritis model.

Correlation_Logic invitro In Vitro Potency (JAK IC50) cellular Cellular Activity (pSTAT Inhibition) invitro->cellular translates to invivo In Vivo Efficacy (Arthritis Model) cellular->invivo correlates with clinical Clinical Outcome (Patient Response) invivo->clinical predicts

Caption: Logical relationship of in vitro to in vivo correlation for a JAK inhibitor.

References

Validating (3R,4S)-Tofacitinib: A Comparison Guide for a Crucial Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides a comparative validation of (3R,4S)-Tofacitinib, demonstrating its essential role as a negative control in studies involving its pharmacologically active stereoisomer, (3R,4R)-Tofacitinib, a potent Janus kinase (JAK) inhibitor.

Tofacitinib is a well-established inhibitor of the JAK-STAT signaling pathway, a critical cascade in mediating immune responses. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. Tofacitinib interrupts this process by blocking the activity of JAK enzymes.

However, Tofacitinib is a chiral molecule, with the (3R,4R) configuration being the biologically active enantiomer used in the therapeutic drug. Its diastereomer, this compound, is reported to be a significantly less active enantiomer.[1][2] This differential activity makes this compound an indispensable tool for researchers to differentiate the specific effects of JAK inhibition from potential off-target effects of the chemical scaffold.

The JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, the primary target of Tofacitinib. Inhibition by Tofacitinib occurs at the level of JAK phosphorylation, preventing the downstream activation of STAT proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 1. Activation STAT STAT JAK->STAT 2. Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 3. Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc 4. Nuclear Translocation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibition DNA DNA pSTAT_dimer_nuc->DNA Gene Gene Transcription DNA->Gene 5. Regulation

Figure 1. The JAK-STAT Signaling Pathway and the inhibitory action of (3R,4R)-Tofacitinib.

Comparative Analysis: Isomer Potency and Selectivity

The primary validation of this compound as a negative control lies in its dramatically reduced potency against JAK kinases compared to its active (3R,4R) counterpart. While specific public data on the IC50 values for the (3R,4S) isomer are limited, it is widely established as the less active form.[1][2] For experimental purposes, its activity is considered negligible at concentrations where the (3R,4R) isomer is highly potent.

Table 1: Biochemical Potency of Tofacitinib Stereoisomers

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Primary Role
(3R,4R)-Tofacitinib 3.2 - 112[3][4] 4.1 - 20[3][4] 1.0 - 1.6[3][4] >100[4] Active Inhibitor
This compound >10,000* >10,000* >10,000* >10,000* Negative Control

Note: Values are estimated based on qualitative reports describing this isomer as significantly less active.[1][2] Researchers should confirm inactivity in their specific assay system.

To provide context for the potency of the active isomer, the table below compares (3R,4R)-Tofacitinib with other widely used JAK inhibitors. This highlights the different selectivity profiles available to researchers for targeting specific JAK-dependent pathways.

Table 2: Comparative Selectivity Profile of Clinically Relevant JAK Inhibitors

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Primary Selectivity
(3R,4R)-Tofacitinib 3.2[5] 4.1[5] 1.6[5] 34[5] JAK1/JAK3
Baricitinib 5.9[4] 5.7[4] >400[4] 53[4] JAK1/JAK2
Upadacitinib 43[4] 110[4] 2300[4] 4600[4] JAK1
Filgotinib 10[4] 28[4] 810[4] 116[4] JAK1

Note: IC50 values can vary based on assay conditions. The data presented are for comparative purposes.

Isomer_Relationship cluster_isomers Stereoisomers Tofacitinib Tofacitinib (Chemical Scaffold) Active (3R,4R)-Tofacitinib (Active Enantiomer) Inactive This compound (Less-Active Diastereomer) JAK JAK Kinase Target Active->JAK Potent Inhibition Inactive->JAK Negligible Inhibition

Figure 2. Logical relationship of Tofacitinib isomers and their activity on JAK kinases.

Experimental Protocols for Validation

To validate the differential activity of Tofacitinib isomers in a laboratory setting, researchers can employ biochemical and cell-based assays.

Biochemical Kinase Assay for IC50 Determination

This in vitro assay measures the direct inhibition of purified JAK enzyme activity.

Objective: To determine the concentration of an inhibitor required to reduce JAK kinase activity by 50% (IC50).

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • ATP (Adenosine triphosphate).

  • A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • (3R,4R)-Tofacitinib and this compound, serially diluted in DMSO.

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

  • 384-well assay plates.

Protocol:

  • Compound Plating: Dispense 250 nL of serially diluted compounds (and DMSO as a vehicle control) into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 18 µL of a solution containing the JAK enzyme and peptide substrate in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Add 2 µL of ATP in assay buffer to each well to start the kinase reaction. Incubate for 60-120 minutes at room temperature.

  • Detection: Stop the reaction and measure the remaining kinase activity using a detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Assay: Inhibition of STAT Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block a specific cytokine-induced signaling event within a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a human cell line.

Materials:

  • Human cell line expressing relevant cytokine receptors (e.g., TF-1 cells, PBMCs).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

  • (3R,4R)-Tofacitinib and this compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Cell Culture: Culture cells to the desired density and starve them of serum for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of (3R,4R)-Tofacitinib, this compound, or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 to confirm equal protein loading.

  • Analysis: Quantify band intensities using densitometry. The ratio of phospho-STAT to total-STAT indicates the level of inhibition.

Workflow cluster_biochemical Biochemical Validation cluster_cellular Cell-Based Validation cluster_functional Functional / In Vivo Validation b1 1. Purified Kinase Assay (e.g., ADP-Glo) b2 2. Determine IC50 values for (3R,4R) vs (3R,4S) isomers b1->b2 b3 3. Confirm Potency Difference & Selectivity b2->b3 c1 4. Treat Cells with Isomers + Cytokine Stimulation b3->c1 c2 5. Measure Downstream Signaling (e.g., pSTAT Western/Flow) c1->c2 c3 6. Validate In-Cell Inactivity of (3R,4S) Isomer c2->c3 f1 7. Use (3R,4S) as Negative Control in Phenotypic Assays c3->f1 f2 8. Attribute Observed Effects Specifically to JAK Inhibition f1->f2

Figure 3. Experimental workflow for validating this compound as a negative control.

Conclusion

References

(3R,4S)-Tofacitinib vs tofacitinib on cytokine inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (3R,4S)-Tofacitinib and Tofacitinib for Cytokine Inhibition

Introduction

Tofacitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous pro-inflammatory cytokines.[3][4] Tofacitinib has two chiral centers, resulting in four possible stereoisomers. The clinically approved and marketed form of tofacitinib is the (3R,4R)-enantiomer.[5][6] This guide provides a comparative overview of the (3R,4S)-diastereomer of tofacitinib and the active (3R,4R)-tofacitinib, with a focus on their roles in cytokine inhibition.

Stereoisomers and Biological Activity

The stereochemistry of a drug molecule is critical to its pharmacological activity. In the case of tofacitinib, the (3R,4R) configuration is the biologically active form that effectively inhibits JAK1 and JAK3 tyrosine kinases.[5] Other stereoisomers, including the (3S,4S)-enantiomer and the (3R,4S) and (3S,4R)-diastereomers, are generally considered to have no biological equivalence and are treated as impurities in the manufacturing process of the active pharmaceutical ingredient.[5][6]

While one commercial supplier describes this compound as a "less active enantiomer" with a potent IC50 of 1 nM for JAK3, this information is not substantiated by peer-reviewed scientific literature and contradicts patent filings which state other configurations lack biological equivalence.[5][7] The term "enantiomer" is also technically incorrect in this context, as the (3R,4S) form is a diastereomer of the active (3R,4R) drug.

Due to a lack of available experimental data directly comparing the cytokine inhibition profiles of this compound and (3R,4R)-Tofacitinib, this guide will focus on the established mechanism and activity of the active (3R,4R)-Tofacitinib.

Mechanism of Action of (3R,4R)-Tofacitinib in Cytokine Inhibition

(3R,4R)-Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK family of enzymes, particularly JAK1 and JAK3.[8] This inhibition disrupts the signaling pathways of several key cytokines involved in inflammation and immune responses.

The process is as follows:

  • Cytokine Binding: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the surface of immune cells.

  • JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).

  • Nuclear Translocation and Gene Expression: Phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of genes involved in the inflammatory response.

(3R,4R)-Tofacitinib competitively blocks the ATP-binding site on JAKs, preventing the phosphorylation and activation of STATs, thereby inhibiting the downstream inflammatory cascade.[9]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Tofacitinib (3R,4R)-Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of (3R,4R)-Tofacitinib.

Quantitative Data on (3R,4R)-Tofacitinib Activity

The inhibitory activity of (3R,4R)-Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50) against different JAKs and cytokine-mediated signaling pathways.

TargetIC50 (nM)Cytokine Pathways Inhibited
JAK1 20-100IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFN-γ
JAK2 20-100Erythropoietin (EPO), Granulocyte-macrophage colony-stimulating factor (GM-CSF)
JAK3 1IL-2, IL-4, IL-7, IL-9, IL-15, IL-21
TYK2 >100IL-12, IL-23

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.[3]

Experimental Protocols

To definitively compare the inhibitory effects of (3R,4R)-Tofacitinib and its diastereomers on cytokine signaling, a standardized set of in vitro assays would be required. Below is a representative experimental protocol.

Protocol: In Vitro Cytokine Inhibition Assay

1. Cell Culture and Stimulation:

  • Culture a relevant immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in a suitable medium.

  • Pre-incubate the cells with varying concentrations of (3R,4R)-Tofacitinib, this compound, or a vehicle control for 1-2 hours.

  • Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) to activate a particular JAK-STAT pathway.

2. Measurement of STAT Phosphorylation:

  • After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

  • Quantify the levels of phosphorylated STATs (pSTATs) using methods such as Western blotting or flow cytometry with phospho-specific antibodies.

3. Data Analysis:

  • Determine the concentration of each compound required to inhibit STAT phosphorylation by 50% (IC50).

  • Compare the IC50 values of (3R,4R)-Tofacitinib and this compound to determine their relative potencies.

Experimental Workflow

Experimental_Workflow start Start: Isolate PBMCs pre_incubation Pre-incubate with Tofacitinib Isomers ((3R,4R) vs (3R,4S)) and Vehicle start->pre_incubation stimulation Stimulate with Cytokine (e.g., IL-6) pre_incubation->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis measurement Measure pSTAT Levels (Western Blot / Flow Cytometry) lysis->measurement analysis Data Analysis: Calculate and Compare IC50 Values measurement->analysis end End: Determine Relative Potency analysis->end

References

A Comparative Analysis of Tofacitinib Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stereoisomers of tofacitinib, a potent Janus kinase (JAK) inhibitor. This analysis is supported by available experimental data and detailed methodologies.

Tofacitinib, marketed as Xeljanz®, is a pivotal drug in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] Its mechanism of action involves the inhibition of Janus kinases (JAKs), specifically targeting JAK1 and JAK3, which are crucial enzymes in the signaling pathways of numerous cytokines involved in immune responses and inflammation.[3][4] The tofacitinib molecule possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The therapeutically active form is the (3R,4R)-enantiomer.[5][6] The other stereoisomers are considered impurities, and their presence is carefully controlled during the manufacturing process.[6]

Stereospecific Activity at a Glance

The biological activity of tofacitinib is highly dependent on its stereochemistry. The (3R,4R)-enantiomer is a potent inhibitor of JAK1 and JAK3, while the other enantiomers are reported to be significantly less active or inactive.

Enantiomer/DiastereomerConfigurationBiological Activity
Tofacitinib (3R,4R) Active Janus Kinase (JAK) Inhibitor
(3S,4S)-tofacitinib(3S,4S)Significantly less active enantiomer.[5][7]
(3R,4S)-tofacitinib(3R,4S)Considered a less active diastereomer.[8][9]
(3S,4R)-tofacitinib(3S,4R)Considered a less active diastereomer.

Quantitative Comparison of Biological Activity

While specific IC50 values for the less active enantiomers are not widely reported in peer-reviewed literature, the data for the active (3R,4R)-enantiomer demonstrates potent inhibition of JAK family kinases.

Target Kinase(3R,4R)-Tofacitinib IC50 (nM)(3S,4S), (3R,4S), (3S,4R) Enantiomers IC50
JAK1 1.7 - 112[1][2][3][4]Data not publicly available; reported as "less active".[5][7][8][9]
JAK2 1.2 - 20[2][3][4][10]Data not publicly available; reported as "less active".
JAK3 1 - 55[2][5][7][11][12]Data not publicly available; reported as "less active".

Pharmacokinetic Profile of (3R,4R)-Tofacitinib

The pharmacokinetic properties of the active enantiomer, (3R,4R)-tofacitinib, have been well-characterized in humans. As the other enantiomers are considered impurities, their pharmacokinetic profiles have not been detailed in published studies.

ParameterValue
Bioavailability ~74%
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour
Protein Binding ~40% (primarily to albumin)
Metabolism Primarily hepatic via CYP3A4 (major) and CYP2C19 (minor).[13][14][15][16]
Elimination Half-life ~3 hours
Excretion ~70% hepatic metabolism, ~30% renal excretion of the parent drug.[15][16]

There is currently no publicly available information to suggest that chiral inversion of tofacitinib occurs in vivo.

Signaling Pathway and Experimental Workflow

To understand the context of tofacitinib's action and the methods used for its analysis, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for the comparative analysis of its enantiomers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib (RR-enantiomer) Tofacitinib->JAK Inhibition GeneTranscription Gene Transcription (Inflammation) DNA->GeneTranscription Induces

Figure 1. Tofacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Comparative Analysis cluster_data Data Interpretation Synthesis Synthesis of Tofacitinib Stereoisomers Separation Chiral HPLC Separation of Enantiomers Synthesis->Separation Purity Enantiomeric Purity Assessment (HPLC) Separation->Purity Activity In Vitro Kinase Assay (JAK1, JAK2, JAK3) Separation->Activity Cellular Cell-based Assays (e.g., STAT phosphorylation) Separation->Cellular Pharmacokinetics Pharmacokinetic Studies (Animal Models) Separation->Pharmacokinetics Compare_Activity Compare IC50 Values Activity->Compare_Activity Compare_PK Compare PK Parameters (AUC, Cmax, t1/2) Pharmacokinetics->Compare_PK

Figure 2. General Experimental Workflow for Tofacitinib Enantiomer Comparison.

Experimental Protocols

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of tofacitinib enantiomers are critical for quality control and research purposes. A common method involves chiral HPLC.

Objective: To separate and quantify the (3R,4R) and (3S,4S) enantiomers of tofacitinib.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK IH (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.[6]

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a small amount of an amine modifier. A reported mobile phase is a gradient of ammonium acetate buffer (pH 8.0) and acetonitrile.[6]

  • Flow Rate: Approximately 0.6 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 285 nm.[6]

  • Injection Volume: 20 µL.[6]

Sample Preparation:

  • Prepare a stock solution of the tofacitinib enantiomer mixture in a suitable solvent (e.g., diluent used for the mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Dissolve the test sample in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and sample solutions.

  • Record the chromatograms and determine the retention times for each enantiomer.

  • Quantify the amount of each enantiomer in the sample by comparing the peak areas with the calibration curve.

In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of each tofacitinib enantiomer against specific JAK isoforms.

Objective: To determine the IC50 values of tofacitinib enantiomers for JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes.

  • ATP.

  • A suitable substrate (e.g., a peptide or protein that can be phosphorylated by JAKs).

  • Tofacitinib enantiomers (dissolved in DMSO).

  • Assay buffer.

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, HTRF®, or similar).

Procedure:

  • Prepare a series of dilutions of each tofacitinib enantiomer in the assay buffer.

  • In a microplate, add the JAK enzyme, the substrate, and the assay buffer.

  • Add the different concentrations of the tofacitinib enantiomers to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

  • Stop the reaction and measure the kinase activity using the chosen detection system.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a suitable nonlinear regression model (e.g., sigmoidal dose-response).

Logical Relationship of Differential Effects

The stereochemistry of tofacitinib is the primary determinant of its pharmacological activity. The (3R,4R) configuration allows for optimal binding to the ATP-binding pocket of the JAK kinases, leading to potent inhibition. The other stereoisomers, due to their different three-dimensional arrangement, are presumed to have a poor fit in the active site, resulting in significantly reduced or no inhibitory activity.

Logical_Relationship cluster_isomers Tofacitinib Stereoisomers cluster_interaction Molecular Interaction cluster_effect Pharmacological Effect RR (3R,4R)-Tofacitinib Binding Optimal Binding to JAK ATP-binding pocket RR->Binding Others Other Isomers (SS, RS, SR) NoBinding Poor/No Binding to JAK ATP-binding pocket Others->NoBinding Activity Potent JAK Inhibition & Therapeutic Effect Binding->Activity Inactivity Lack of Significant Biological Activity NoBinding->Inactivity

Figure 3. Stereochemistry Dictates Tofacitinib's Biological Activity.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (3R,4S)-Tofacitinib's kinase selectivity, supported by experimental data and detailed protocols.

This compound, the active enantiomer in the Janus kinase (JAK) inhibitor Tofacitinib, is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. Its efficacy is primarily attributed to the inhibition of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity. However, the therapeutic window and potential off-target effects of any kinase inhibitor are intrinsically linked to its selectivity profile across the human kinome. This guide provides a comprehensive analysis of the cross-reactivity of this compound with other kinases, presenting a comparative overview with other relevant JAK inhibitors, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Kinase Inhibition Profile of Tofacitinib

Tofacitinib is recognized as a potent inhibitor of the JAK family of kinases. While it was initially designed to target JAK3, it exhibits inhibitory activity against other JAK family members.[1][2] The half-maximal inhibitory concentration (IC50) values demonstrate a preference for JAK1 and JAK3 over JAK2 and TYK2.[3][4] This selectivity is crucial as different JAK isoforms are associated with distinct signaling pathways. For instance, JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines, while JAK2 is central to hematopoietic growth factor signaling.[5] The inhibition of multiple JAKs by tofacitinib contributes to its broad immunosuppressive effects.[1][2]

The following table summarizes the inhibitory activity of Tofacitinib and other selected JAK inhibitors against the JAK kinase family. It is important to note that much of the publicly available data refers to "Tofacitinib" without explicit differentiation of the (3R,4S) enantiomer. However, as the biologically active form, this data is considered representative of this compound's activity.

Kinase TargetTofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)Filgotinib IC50 (nM)
JAK11.7 - 3.7[3]5.94310
JAK21.8 - 4.1[3]5.711028
JAK30.75 - 1.6[3]>400>1000810
TYK216 - 34[3]532300116

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade in the immune system. The process is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, proliferation, and differentiation.[6][7][8][9][10]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:f0 Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT pSTAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation & Binding Tofacitinib This compound Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Initiation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The determination of a compound's inhibitory activity against a specific kinase is a fundamental step in drug discovery and development. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • This compound

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (specific to each kinase)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle (DMSO for control) to the assay plate wells.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow (ADP-Glo™) start Start compound_prep Prepare this compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound_prep->reaction_setup incubation1 Incubate (e.g., 60 min) reaction_setup->incubation1 atp_depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->atp_depletion incubation2 Incubate (40 min) atp_depletion->incubation2 signal_generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation2->signal_generation incubation3 Incubate (30-60 min) signal_generation->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Analyze Data (Calculate % Inhibition & IC50) read_plate->data_analysis end End data_analysis->end

Workflow for a typical in vitro kinase inhibition assay.

Comparative Selectivity of JAK Inhibitors

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety. A more selective inhibitor may offer a better safety profile by minimizing off-target effects. The following diagram illustrates a logical comparison of the selectivity of this compound with other JAK inhibitors based on their primary targets.

JAK_Inhibitor_Selectivity Comparative Selectivity of JAK Inhibitors Tofacitinib This compound JAK1 JAK1 Tofacitinib->JAK1 ++ JAK2 JAK2 Tofacitinib->JAK2 + JAK3 JAK3 Tofacitinib->JAK3 +++ TYK2 TYK2 Tofacitinib->TYK2 + Baricitinib Baricitinib Baricitinib->JAK1 +++ Baricitinib->JAK2 +++ Baricitinib->TYK2 + Upadacitinib Upadacitinib Upadacitinib->JAK1 ++++ Upadacitinib->JAK2 + Filgotinib Filgotinib Filgotinib->JAK1 ++++ Filgotinib->JAK2 +

Relative selectivity of JAK inhibitors for JAK family kinases.

Conclusion

This compound demonstrates potent inhibition of the JAK family of kinases, with a preference for JAK1 and JAK3. This activity underpins its efficacy in treating autoimmune disorders by modulating the JAK-STAT signaling pathway. While comprehensive kinome-wide screening data for the specific (3R,4S) enantiomer is not widely available in the public domain, the existing data for Tofacitinib provides a strong indication of its selectivity profile. Understanding the cross-reactivity of this compound is crucial for predicting its therapeutic effects and potential side effects. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and clinicians working with this important therapeutic agent. Further research into the broader kinome interactions of this compound will continue to refine our understanding of its pharmacological profile.

References

A Head-to-Head In Vitro Comparison of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective, data-driven comparison of the in vitro performance of several prominent Janus kinase (JAK) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct biochemical and cellular profiles of these compounds. The following sections detail their comparative potency, selectivity, and the experimental methodologies used for their evaluation.

Data Presentation: Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for four well-characterized JAK inhibitors—Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib—against the four JAK isoforms: JAK1, JAK2, JAK3, and TYK2. Lower values are indicative of higher potency. It is important to note that IC50 values can vary between different experimental setups and conditions; the data presented here are a synthesis from multiple sources for comparative purposes.[1]

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
Tofacitinib 1201>100Pan-JAK (JAK1/3 preference)[1]
Baricitinib 5.95.7>40053JAK1/JAK2[1][2]
Upadacitinib 4311023004600JAK1[1]
Filgotinib 1028810116JAK1[1]

Visualizations of Key Pathways and Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a host of cytokines and growth factors involved in immunity and inflammation.[3][4] The pathway is initiated when a ligand binds to its cell-surface receptor, leading to the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK JAK_active p-JAK JAK_inactive->JAK_active 2. Activation STAT_inactive STAT JAK_active->STAT_inactive 3. Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Regulation

Caption: The JAK-STAT signaling cascade from cytokine binding to gene transcription.

In Vitro Experimental Workflow

The characterization of JAK inhibitors involves a multi-step process that begins with direct enzyme inhibition assays and progresses to more biologically complex cell-based functional assays. This workflow allows for a comprehensive assessment of both biochemical potency and cellular efficacy.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound Test Compounds (JAK Inhibitors) Biochemical Biochemical Kinase Assay (Purified JAK Enzymes) Compound->Biochemical Cellular Cellular pSTAT Assay (e.g., PBMCs, Whole Blood) Compound->Cellular IC50 IC50 Determination (Potency) Biochemical->IC50 Cellular->IC50 Selectivity Selectivity Profiling (JAK1 vs JAK2/3/TYK2) IC50->Selectivity Comparison Head-to-Head Comparison Selectivity->Comparison

Caption: Standard workflow for the in vitro comparison of JAK inhibitors.

Experimental Protocols

To ensure standardized and objective comparisons, specific experimental protocols are employed. The following are outlines of key methodologies used to generate the data in this guide.[1]

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.[1]

  • Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific JAK enzyme by 50%.[1]

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[1]

    • ATP (Adenosine triphosphate) at a concentration relevant to cellular levels.[1][6]

    • A specific peptide substrate for each kinase.[1]

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).[1]

    • Test compounds (JAK inhibitors) at various concentrations.[1]

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay or TR-FRET-based LanthaScreen™).[1][7]

  • Procedure:

    • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.[1]

    • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.[1]

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[1]

    • Reaction Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

    • Detection: The reaction is stopped, and the amount of product (either phosphorylated substrate or ADP) is quantified using a suitable method like luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET).[1][7]

    • Data Analysis: The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[7]

Cellular Assay (STAT Phosphorylation)

Cell-based assays measure the inhibition of JAK-STAT signaling within a whole-cell system, providing a more biologically relevant context.[1]

  • Objective: To assess an inhibitor's ability to block cytokine-induced phosphorylation of STAT proteins (pSTAT) in cells.[1]

  • Materials:

    • Human cell lines, such as peripheral blood mononuclear cells (PBMCs) or whole blood.[1][8]

    • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2).[1]

    • Test compounds (JAK inhibitors).[1]

    • Antibodies specific for phosphorylated STAT proteins.[1]

    • Flow cytometer.[1]

  • Procedure:

    • Cell Preparation: Isolate and prepare the target cells (e.g., PBMCs).

    • Compound Treatment: Pre-incubate the cells with various concentrations of the JAK inhibitor.[1]

    • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway.[1]

    • Fixation and Permeabilization: Stop the stimulation and treat the cells with reagents to fix them and permeabilize the cell membrane, which allows antibodies to enter.[7]

    • Immunostaining: Stain the cells with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein.[1]

    • Flow Cytometry Analysis: Quantify the level of pSTAT in individual cells using a flow cytometer.[1]

    • Data Analysis: Calculate the inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[1]

References

Validating the anti-inflammatory effects of (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-inflammatory Effects of (3R,4R)-Tofacitinib

Introduction

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, representing a significant advancement in the treatment of inflammatory and autoimmune diseases. It is an orally administered, targeted synthetic disease-modifying antirheumatic drug (tsDMARD). The therapeutically active form of Tofacitinib is the (3R,4R)-enantiomer. This guide focuses on the well-documented anti-inflammatory effects of (3R,4R)-Tofacitinib, providing a comparative analysis of its performance against other alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of Tofacitinib's mechanism and efficacy.

Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, a critical cascade for transmitting extracellular cytokine and growth factor signals to the cell nucleus to regulate gene expression.[1] By primarily targeting JAK1 and JAK3, Tofacitinib effectively downregulates the expression of numerous pro-inflammatory genes, thereby reducing inflammation.[1][2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of (3R,4R)-Tofacitinib in treating rheumatoid arthritis (RA) and its in vitro anti-inflammatory effects.

Table 1: Clinical Efficacy of Tofacitinib in Rheumatoid Arthritis

This table compares the clinical efficacy of Tofacitinib with Adalimumab, a TNF inhibitor, and placebo in patients with rheumatoid arthritis. The data is derived from a meta-analysis of nine studies involving 24,643 patients.[3]

Efficacy OutcomeTofacitinibAdalimumabRisk Ratio (RR) / Standardized Mean Difference (SMD)P-value
ACR20 Response Superior-1.280.01
HAQ-DI Improvement Superior--0.200.008
VAS Improvement Superior--0.300.03
DAS28-CRP Improvement No significant difference--0.020.07
Adverse Events No significant difference-0.960.22

ACR20: American College of Rheumatology 20% improvement criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; VAS: Visual Analog Scale; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.

A subgroup analysis indicated that a Tofacitinib dose greater than 5 mg twice daily was significantly more effective than adalimumab in achieving ACR20 response (RR: 1.59; P = 0.04).[3]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Tofacitinib

This table presents data on the in vitro inhibition of pro-inflammatory cytokine production by Tofacitinib in stimulated human peripheral blood mononuclear cells (PBMCs) co-cultured with RA synoviocytes.[4]

CytokineTofacitinib Concentration (µM)Inhibition of Production (%)P-value
IFNγ 0.168.6< 0.01
187.9< 0.01
1098.7< 0.001
TNF 1077.3< 0.05
10084.5< 0.05
IL-17A 144.5< 0.05
1069.8< 0.01
10074< 0.001
IL-6 10045.5< 0.05
IL-10 0.150.7< 0.05
186.4< 0.001
1087.2< 0.001

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Protocol 1: In Vitro Inhibition of Cytokine Production

This protocol describes a method to assess the effect of Tofacitinib on pro-inflammatory cytokine production in a co-culture model of rheumatoid arthritis synovium.[4]

1. Cell Culture and Co-culture Setup:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
  • Culture rheumatoid arthritis (RA) synoviocytes.
  • Co-culture the RA synoviocytes with PBMCs activated with phytohemagglutinin (PHA).

2. Tofacitinib Treatment:

  • Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., DMSO).
  • Treat the co-cultures with varying concentrations of Tofacitinib (e.g., 0.1, 1, 10, and 100 µM) for 48 hours.

3. Cytokine Measurement:

  • After the incubation period, collect the cell culture supernatants.
  • Measure the concentrations of pro-inflammatory cytokines (e.g., IFNγ, TNF, IL-17A, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each Tofacitinib concentration relative to the vehicle-treated control.
  • Determine the statistical significance of the observed inhibition.

Protocol 2: Inhibition of STAT3 Phosphorylation

This protocol outlines a method to determine Tofacitinib's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.[5]

1. Cell Culture and Tofacitinib Pre-treatment:

  • Culture a suitable human cell line (e.g., HeLa cells).
  • Prepare a stock solution of Tofacitinib Citrate in DMSO.
  • Treat the cells with varying concentrations of Tofacitinib (e.g., 2.5 nM to 100 nM) for a specified pre-incubation period.

2. Cytokine Stimulation:

  • Induce JAK-STAT signaling by adding a stimulating cytokine, such as recombinant human Interleukin-6 (IL-6).

3. Cell Lysis and Protein Extraction:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • Collect the cell lysates and determine the total protein concentration using a standard method (e.g., BCA assay).

4. Western Blot Analysis:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Quantification and Data Analysis:

  • Perform densitometry on the resulting bands to quantify the levels of p-STAT3 and total STAT3.
  • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
  • Calculate the percentage inhibition of STAT3 phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated vehicle control.
  • Plot the results to determine the IC50 value of Tofacitinib.

Mandatory Visualization

The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating Tofacitinib's efficacy.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_unphos STAT (inactive) JAK->STAT_unphos 5. STAT Phosphorylation STAT_unphos->Receptor STAT_phos pSTAT (active) STAT_dimer pSTAT Dimer STAT_phos->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, Synoviocytes) Stimulation 2. Pro-inflammatory Stimulation Cell_Culture->Stimulation Control Vehicle Control Stimulation->Control 3. Treatment Tofacitinib_Low Tofacitinib (Low Dose) Stimulation->Tofacitinib_Low 3. Treatment Tofacitinib_High Tofacitinib (High Dose) Stimulation->Tofacitinib_High 3. Treatment Cytokine_Assay 4. Cytokine Level Measurement (ELISA) Control->Cytokine_Assay STAT_Assay 5. STAT Phosphorylation Analysis (Western Blot) Control->STAT_Assay Tofacitinib_Low->Cytokine_Assay Tofacitinib_Low->STAT_Assay Tofacitinib_High->Cytokine_Assay Tofacitinib_High->STAT_Assay Data_Analysis 6. Data Analysis and Comparison Cytokine_Assay->Data_Analysis STAT_Assay->Data_Analysis

Caption: A generalized experimental workflow for validating Tofacitinib's anti-inflammatory effects.

References

Safety Operating Guide

Navigating the Disposal of (3R,4S)-Tofacitinib: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of (3R,4S)-Tofacitinib, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound, a stereoisomer of the Janus kinase (JAK) inhibitor Tofacitinib, requires careful management as a chemical waste product. Adherence to the protocols outlined below will minimize environmental impact and ensure the safety of laboratory personnel.

Regulatory Framework

In the United States, the disposal of pharmaceutical and chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative to note that state and local regulations may be more stringent than federal mandates.

This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, it is the responsibility of the waste generator to determine if the waste exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. For most research and development applications, where the quantities are small and not mixed with other hazardous materials, it is often managed as a non-hazardous pharmaceutical waste, though best practice dictates treating it with a high degree of caution.

Quantitative Data and Waste Classification

The following table summarizes the characteristics for determining if a waste is hazardous under RCRA. The available data for Tofacitinib is provided to guide the generator's determination.

RCRA CharacteristicEPA Waste Code (if applicable)ThresholdThis compound Data and Assessment
Ignitability D001Liquid with a flash point < 60°C (140°F)Tofacitinib is a solid with no available flash point data. It is not considered ignitable under normal laboratory conditions.
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5Data on the pH of aqueous solutions of Tofacitinib waste is not readily available. The pure compound is not corrosive.
Reactivity D003Unstable, reacts violently with water, or generates toxic gasesTofacitinib is stable under normal conditions and does not exhibit hazardous reactivity.[1]
Toxicity D004-D043Exceeds specific concentration limits for certain contaminantsTofacitinib is not listed as a toxic waste. It is "Harmful if swallowed" and may cause damage to fertility or the unborn child.[2]

Reportable Quantity (RQ): There is no specific CERCLA Reportable Quantity for this compound. For unlisted hazardous wastes exhibiting the toxicity characteristic, the default RQ is 100 pounds.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.

1. Segregation and Collection:

  • Segregate this compound waste from general laboratory trash.

  • Collect all waste, including pure compound, contaminated lab materials (e.g., gloves, weighing paper, pipette tips), and empty containers, in a designated and properly labeled hazardous waste container.

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include the name "this compound," the date accumulation started, and the associated hazards (e.g., "Toxic").

3. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Professional Disposal:

  • Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.

  • The preferred method of destruction is incineration in a properly equipped incinerator with an afterburner and scrubber.[1]

5. Spill and Contamination Cleanup:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • For solid spills, carefully sweep or vacuum the material into a sealed container for disposal as hazardous waste. Avoid generating dust.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

Experimental Protocols for Laboratory-Scale Degradation

While not a standard disposal method, forced degradation studies provide insight into the chemical stability of Tofacitinib and can be adapted for the decontamination of small-scale spills or glassware. These procedures should only be carried out by trained personnel in a controlled laboratory setting.

Acid and Base Hydrolysis:

  • Materials: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), Tofacitinib.

  • Procedure:

    • Dissolve a small, known quantity of Tofacitinib in a suitable solvent.

    • To separate portions, add an excess of 1 M HCl or 1 M NaOH.

    • Allow the reaction to proceed at room temperature. Tofacitinib has been shown to degrade in the presence of both acid and base.

    • Neutralize the resulting solutions before disposal as aqueous chemical waste.

Oxidative Degradation:

  • Materials: 3-6% Hydrogen Peroxide (H₂O₂), Tofacitinib.

  • Procedure:

    • Dissolve a small amount of Tofacitinib in a suitable solvent.

    • Add an excess of H₂O₂ solution.

    • Allow the reaction to proceed at room temperature.

    • Quench any remaining peroxide and dispose of the solution as chemical waste.

Diagrams

Tofacitinib_Disposal_Workflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Generation of This compound Waste segregate Segregate from General Waste start->segregate collect Collect in Designated Hazardous Waste Container segregate->collect label_container Label Container Correctly (Name, Date, Hazards) collect->label_container store Store in Secure, Designated Area label_container->store spill Spill or Contamination store->spill prof_disposal Arrange for Professional Disposal store->prof_disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->prof_disposal No cleanup->collect transport Transport by Licensed Waste Hauler prof_disposal->transport incinerate Incineration at Permitted Facility transport->incinerate end Final Disposition incinerate->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (3R,4S)-Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical guidance for laboratory professionals engaged in research and development involving (3R,4S)-Tofacitinib.

This document provides critical safety and handling information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

This compound is a potent Janus kinase (JAK) inhibitor.[1] While a valuable tool in research and medicine, it is classified as hazardous, being harmful if swallowed and carrying reproductive toxicity risks.[2] Some safety data sheets (SDS) also indicate it can be toxic upon inhalation or skin contact, and may cause irritation to the skin, eyes, and respiratory system.[3] Therefore, stringent safety measures are imperative.

Hazard Identification and Quantitative Exposure Limits

Understanding the hazard profile of this compound is the first step in establishing a safe laboratory environment. The primary hazards include acute oral toxicity and potential for reproductive harm.[2] Below is a summary of available quantitative exposure data.

ParameterValueReference SubstanceSource
Occupational Exposure Limit (OEL) - Time-Weighted Average (TWA)5 mg/m³Tofacitinib Citrate Modified Release Tablets[4]

Note: The OEL provided is for a tablet formulation and should be used as a conservative reference point for the active pharmaceutical ingredient, which may require more stringent controls.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is employed. The following PPE is mandatory for all personnel handling the compound.

1. Eye and Face Protection:

  • Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • If there is a splash hazard, a face shield should be worn in addition to safety goggles.

2. Skin Protection:

  • Gloves: Chemical-resistant, impervious gloves (e.g., nitrile) are required.[4] Consider double-gloving for enhanced protection. Gloves must be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A lab coat is standard, but for tasks with a higher risk of exposure, impervious or disposable clothing should be worn to prevent skin contact.[3][4]

3. Respiratory Protection:

  • Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood or ventilated balance enclosure), respiratory protection is not typically required.[5]

  • If dust or aerosols may be generated, or if engineering controls are not available, a NIOSH-approved respirator should be used.[3][6][7]

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound risk Assess Task-Specific Risks (e.g., weighing, dissolution, potential for dust/aerosol generation) start->risk eye_face Eye/Face Protection: - Chemical safety goggles (Mandatory) - Face shield (if splash risk) risk->eye_face All Tasks skin Skin Protection: - Nitrile gloves (Mandatory, consider double-gloving) - Lab coat or impervious clothing risk->skin All Tasks respiratory Respiratory Protection: - Not required with adequate ventilation - Required if dust/aerosol risk or no fume hood risk->respiratory Assess Ventilation proceed Proceed with Experiment eye_face->proceed skin->proceed respiratory->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Always handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure. Ensure an emergency eyewash station and safety shower are accessible.[7]

  • Weighing and Transferring: Avoid the formation of dust and aerosols during handling.[5][8] Use non-sparking tools.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]

  • Spill Management: In case of a spill, evacuate the area and prevent unnecessary personnel from entering.[8] Wear appropriate PPE, including respiratory protection if dust is present.[9] Absorb spills with an inert material and collect them in a sealed, labeled container for disposal as hazardous waste.[5][9]

Disposal Plan: The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations.

  • Waste Segregation: Segregate Tofacitinib waste from general laboratory trash.[9] This includes unused compounds, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Waste Collection: Collect all Tofacitinib waste in a designated, sealed, and clearly labeled container.[9] The label should read "Hazardous Waste" and include the chemical name "this compound".[9]

  • Prohibited Disposal Methods:

    • DO NOT dispose of Tofacitinib in the general trash.[9]

    • DO NOT pour Tofacitinib waste down the drain.[5][8]

  • Final Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[9] This ensures the waste is managed in a compliant and environmentally responsible manner.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-Tofacitinib
Reactant of Route 2
Reactant of Route 2
(3R,4S)-Tofacitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.